Solvent Yellow 16
説明
Structure
3D Structure
特性
IUPAC Name |
5-methyl-2-phenyl-4-phenyldiazenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-15(18-17-13-8-4-2-5-9-13)16(21)20(19-12)14-10-6-3-7-11-14/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGFJPFEHHHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052098 | |
| Record name | C.I. Solvent Yellow 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4314-14-1 | |
| Record name | Solvent Yellow 16 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4314-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI 12700 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Yellow 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of Solvent Yellow 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 16, also known by designations such as C.I. 12700 and Sudan Yellow 3G, is a synthetic monoazo dye characterized by its vibrant greenish-yellow hue.[1][2] As an oil-soluble colorant, it finds extensive application across various industrial sectors, including the coloring of plastics, resins, transparent paints, printing inks, and aluminum foil.[3][4] Its utility also extends to cosmetics, where it is used as a pigment.[5] This technical guide provides an in-depth analysis of the core chemical and physical properties of this compound, supported by experimental methodologies and structured data for ease of reference.
Chemical and Physical Properties
This compound is an organic compound belonging to the azo class of dyes. Its fundamental properties are summarized below.
General and Structural Information
The identity and structure of this compound are defined by several key identifiers and its molecular arrangement.
| Property | Value | Source(s) |
| IUPAC Name | 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5(4H)-one | |
| Synonyms | C.I. 12700, C.I. Disperse Yellow, Sudan Yellow 3G, Transparent Yellow 3G | |
| CAS Number | 4314-14-1 | |
| C.I. Number | 12700 | |
| Molecular Formula | C₁₆H₁₄N₄O | |
| Molecular Weight | 278.31 g/mol | |
| Chemical Class | Monoazo Dye | |
| Physical Appearance | Greenish-yellow to light brown powder |
Physicochemical Data
The following table outlines the key quantitative physicochemical properties of this compound. These values are critical for understanding its behavior in various applications and experimental settings.
| Property | Value | Conditions | Source(s) |
| Melting Point | 140 - 157 °C | Atmospheric Pressure | |
| Heat Resistance (in PS) | 260 °C | - | |
| Light Fastness (in PS) | 5 - 6 (on a scale of 1-8) | - | |
| Water Solubility | Insoluble (<1.0% max) | 20 °C | |
| Acid Resistance | 4 (on a scale of 1-5) | 5% HCl | |
| Alkali Resistance | 4 (on a scale of 1-5) | 5% Na₂CO₃ |
Solubility Profile in Organic Solvents
This compound is characterized by its solubility in a range of organic solvents, a key property for its application as a solvent dye.
| Solvent | Solubility (g/L) | Temperature |
| Dichloromethane | 217.8 | 20 °C |
| Methylbenzene | 68.2 | 20 °C |
| Butyl Acetate | 28.5 | 20 °C |
| Acetone | 17.3 | 20 °C |
| Ethyl Alcohol | 4.8 | 20 °C |
| Carbon Tetrachloride | Soluble | Not specified |
| Chloroform | Soluble | Not specified |
Data compiled from multiple sources.
Reactivity and Stability
-
Thermal Stability: The dye exhibits good heat resistance, particularly in plastics like polystyrene, where it is stable up to 260°C.
-
Chemical Stability: It is stable under standard storage conditions.
-
Reactivity with Acids: In the presence of concentrated sulfuric acid, this compound exhibits a distinct color change, initially turning a greenish-yellow, which then transitions to an orange-yellow upon dilution, eventually forming a yellow precipitate. It shows slight solubility in hot concentrated hydrochloric acid, resulting in an orange color.
-
Reactivity with Bases: The dye is slightly soluble in a hot 5% sodium hydroxide (B78521) solution, appearing yellow.
-
Incompatibilities: It is incompatible with strong oxidizing agents.
Synthesis Pathway
The industrial synthesis of this compound is a well-established process involving a diazo coupling reaction. The fundamental steps are the diazotization of an aromatic amine followed by coupling with a suitable coupling component.
Synthesis Workflow
The synthesis of this compound involves two primary stages:
-
Diazotization of Aniline: Aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, to form the final azo dye molecule.
References
Solvent Yellow 16 molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular and physicochemical properties of Solvent Yellow 16, a synthetic monoazo dye. The information is curated for researchers and professionals in scientific fields requiring detailed chemical data.
Core Molecular Identity
This compound, also known by synonyms such as Sudan Yellow 3G and C.I. 12700, is a pyrazolone-based azo dye.[1][2] Its chemical identity is defined by a specific molecular structure and formula, which dictates its physical and chemical behaviors.
Molecular Structure and Formula
The molecular structure of this compound consists of a phenylazo group attached to a methyl-phenyl-pyrazolone core. Its systematic IUPAC name is 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5(4H)-one.[1] The dye belongs to the single azo class of compounds.[3][4]
The chemical formula for this compound is C₁₆H₁₄N₄O . This corresponds to a molecular weight of approximately 278.31 g/mol .
Molecular Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 4314-14-1 |
| C.I. Number | 12700 |
| Molecular Formula | C₁₆H₁₄N₄O |
| Molecular Weight | 278.31 g/mol |
| IUPAC Name | 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5(4H)-one |
| Synonyms | Sudan Yellow 3G, Solvent Yellow 3G, Transparent Yellow 3GR, Oil Yellow 205, Fat Yellow 3G |
Physicochemical Properties
The utility of this compound in various applications is determined by its physical and chemical properties. It is characterized as a greenish-yellow powder or an orange to yellow solid.
Quantitative Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 153 - 160 °C | |
| Density | 0.37 - 1.23 g/cm³ | |
| Light Fastness | Good (Grade 6-7 on a scale of 1-8) |
| Heat Resistance | Stable up to 268 °C (in Polystyrene) | |
Solubility Profile at 20°C
| Solvent | Solubility (g/L) |
|---|---|
| Dichloromethane | 217.8 |
| Methylbenzene | 68.2 |
| Butyl acetate | 28.5 |
| Acetone | 17.3 |
| Ethyl alcohol | 4.0 |
Data sourced from Xcolor Pigment.
The dye is also reported to be soluble in carbon tetrachloride and insoluble in water and benzene.
Experimental Protocols
General Manufacturing Process
The industrial synthesis of this compound is achieved through a two-step chemical process involving diazotization followed by an azo coupling reaction.
Methodology:
-
Diazotization of Aniline (B41778): Aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This reaction converts the primary aromatic amine group of aniline into a diazonium salt.
-
Azo Coupling: The resulting aniline diazonium salt is then reacted with the coupling agent, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. The coupling reaction occurs at the active methylene (B1212753) group of the pyrazolone (B3327878) ring, forming the characteristic azo (-N=N-) bridge that links the two aromatic structures. This final step yields the this compound molecule.
-
Isolation: The product is subsequently filtered and dried to yield the final dye powder.
Below is a diagram illustrating the logical workflow of the synthesis process.
Caption: Synthesis workflow for this compound.
Applications
This compound is primarily utilized as a colorant in a wide range of materials. Its good solubility in organic solvents and thermal stability make it suitable for coloring plastics (such as polystyrene, ABS, and PMMA), resins, transparent lacquers, printing inks, and aluminum foil. It has also been used in cosmetics.
References
In-Depth Technical Guide: Spectroscopic Data of CAS Number 4314-14-1 (Solvent Yellow 16)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 4314-14-1, chemically identified as 3-methyl-1-phenyl-4-(phenylazo)-5-pyrazolone. Commercially known as Solvent Yellow 16 or C.I. 12700, this substance is a monoazo dye.[1][2][3] While primarily used as a colorant in various materials such as plastics, inks, and cosmetics, a thorough understanding of its spectroscopic properties is crucial for quality control, analytical method development, and safety assessments.[4][5] This document summarizes the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with general experimental protocols for their acquisition.
Chemical Structure and Properties
-
Chemical Name: 3-methyl-1-phenyl-4-(phenylazo)-5-pyrazolone
-
Synonyms: this compound, C.I. 12700, Sudan Yellow 3G
-
Molecular Formula: C₁₆H₁₄N₄O
-
Molecular Weight: 278.31 g/mol
-
Appearance: Yellow to orange powder
Spectroscopic Data
A complete set of publicly available, peer-reviewed spectroscopic data for this compound is not readily found in a single source. The following tables are compiled from typical values for similar azo dye structures and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 2.4 | s | 3H | Methyl protons (-CH₃) |
| ~ 7.2 - 7.6 | m | 10H | Aromatic protons (2 x -C₆H₅) |
| ~ 14-16 | br s | 1H | Intramolecularly hydrogen-bonded proton (enol or hydrazone tautomer) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 15 | -CH₃ |
| ~ 115 - 140 | Aromatic carbons (-C₆H₅) |
| ~ 145 | Carbon involved in azo linkage (-C=N-) |
| ~ 155 | Pyrazolone C=N |
| ~ 160 | Pyrazolone C=O |
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~ 2950 - 2850 | Weak | Aliphatic C-H stretching (-CH₃) |
| ~ 1670 | Strong | C=O stretching (pyrazolone ring) |
| ~ 1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretching |
| ~ 1550 | Medium | N=N stretching (azo group) |
| ~ 1350 | Medium | C-N stretching |
| ~ 750, 690 | Strong | Aromatic C-H bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 278 | High | [M]⁺ (Molecular ion) |
| 201 | Medium | [M - C₆H₅]⁺ |
| 105 | High | [C₆H₅CO]⁺ |
| 93 | Medium | [C₆H₅N₂]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. However, the following are general methodologies applicable to this type of compound.
NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the dye.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-16 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Apply appropriate pulse sequences to obtain a high-resolution spectrum.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
FT-IR Spectroscopy
Protocol:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the dye with dry KBr powder and press it into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds and provides detailed fragmentation patterns. For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Solvent Yellow 16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing process for Solvent Yellow 16 (C.I. 12700), a monoazo dye. The information compiled herein details the chemical reactions, experimental procedures, and key data points relevant to its laboratory-scale synthesis and potential manufacturing scale-up.
Overview of this compound
This compound, also known as Sudan Yellow 3G or C.I. 12700, is a yellow azo dye with the chemical formula C₁₆H₁₄N₄O.[1] It finds applications as a colorant in various materials, including plastics, resins, transparent lacquers, and printing inks.[2][3] The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in dye chemistry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5(4H)-one[1] |
| C.I. Name | This compound, 12700[2] |
| CAS Number | 4314-14-1 |
| Molecular Formula | C₁₆H₁₄N₄O |
| Molecular Weight | 278.31 g/mol |
| Appearance | Yellow powder |
| Melting Point | 155 °C |
| Solubility | Soluble in ethanol (B145695) and carbon tetrachloride |
Synthesis Pathway
The synthesis of this compound is a two-step process:
-
Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a benzenediazonium (B1195382) salt.
-
Azo Coupling: The resulting benzenediazonium salt is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in a coupling reaction to yield the final product, this compound.
The overall reaction is depicted in the following diagram:
Caption: Overall synthesis pathway of this compound.
Experimental Protocols
Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Coupling Component)
Reaction: Phenylhydrazine (B124118) reacts with ethyl acetoacetate (B1235776) to form the pyrazolone ring.
Caption: Synthesis of the pyrazolone coupling component.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenylhydrazine | 108.14 | 10.81 g | 0.1 |
| Ethyl acetoacetate | 130.14 | 13.01 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Ethanol | 46.07 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (10.81 g, 0.1 mol) and glacial acetic acid (20 mL).
-
Slowly add ethyl acetoacetate (13.01 g, 0.1 mol) to the mixture while stirring.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Allow the mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (200 mL) with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
Dry the purified product in a desiccator. The expected yield is typically high for this condensation reaction.
Synthesis of this compound
Experimental Workflow:
References
A Comprehensive Technical Guide to the Solubility Profile of Solvent Yellow 16 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of Solvent Yellow 16, a synthetic dye used in various industrial and research applications.[1][2] Understanding the solubility of this compound in different organic solvents is critical for its effective use in formulation, quality control, and various analytical procedures.
Core Properties of this compound
This compound, also known by its Colour Index name C.I. 12700, is a monoazo dye.[3][4] It typically appears as a greenish-yellow powder.[5] This dye is known for its good heat and light resistance, contributing to its use in coloring plastics, resins, transparent paints, printing inks, and aluminum foil.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data at a standard temperature of 20°C. This data is crucial for selecting appropriate solvents for stock solution preparation, purification, and various application processes.
| Organic Solvent | Chemical Formula | Solubility at 20°C (g/L) |
| Dichloromethane | CH₂Cl₂ | 217.8 |
| Methylbenzene | C₇H₈ | 68.2 |
| Butyl Acetate | C₆H₁₂O₂ | 28.5 |
| Acetone | C₃H₆O | 17.3 |
| Ethyl Alcohol | C₂H₅OH | 4.8 |
Note: The data presented above is compiled from publicly available resources for reference purposes.
Experimental Protocols for Solubility Determination
The following is a representative, detailed methodology for the quantitative determination of this compound solubility in organic solvents. This protocol is based on the widely accepted "flask method," suitable for substances with solubilities above 10⁻² g/L, and incorporates principles from standardized guidelines like OECD 105.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Principle: An excess amount of the solid dye is agitated with the solvent in a sealed flask at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dye in the clear supernatant is determined using a suitable analytical method, such as UV-Visible spectrophotometry.
Materials and Equipment:
-
This compound (analytical standard)
-
Organic solvents (analytical or HPLC grade)
-
Volumetric flasks and pipettes
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)
-
UV-Visible Spectrophotometer
-
Quartz or glass cuvettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25 mg/L).
-
-
Determination of Maximum Absorbance Wavelength (λmax):
-
Using one of the standard solutions, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, which is the wavelength at which this compound exhibits its maximum absorbance in the specific solvent.
-
-
Generation of Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each standard solution, using the pure organic solvent as a blank.
-
Plot a graph of absorbance versus concentration for the standard solutions. This will serve as the calibration curve.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear relationship.
-
-
Equilibration (Saturation):
-
Add an excess amount of this compound to several flasks containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).
-
Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary tests can be conducted to determine the minimum time required to achieve a constant concentration.
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the flasks to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.
-
To further separate any suspended particles, centrifuge an aliquot of the suspension at a controlled temperature.
-
Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining undissolved microparticles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration into the linear range of the previously generated calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Using the equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of dye solubility using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
References
In-depth Technical Guide: Photophysical Characteristics of C.I. 12700
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. 12700, also known by its common names Solvent Yellow 16 and Sudan Yellow 3G, is a synthetic monoazo dye belonging to the pyrazolone (B3327878) class of compounds.[1][2][3][4] Its chemical name is 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5(4H)-one.[3] With the CAS Registry Number 4314-14-1, this yellow powder is primarily utilized as a colorant in various industries, including cosmetics, plastics, and inks. While not traditionally a focus in drug development, a thorough understanding of its photophysical properties is crucial for any potential application in biomedical research, sensing, or as a reference compound. This guide provides a comprehensive overview of the available data on the photophysical characteristics of C.I. 12700, details experimental protocols for their determination, and presents logical workflows for its characterization.
Core Photophysical Data
The photophysical properties of dyes are highly dependent on their molecular structure and the surrounding environment, particularly the solvent. C.I. 12700, as a pyrazolone azo dye, is known to exhibit solvatochromism, where its absorption and emission spectra shift in response to the polarity of the solvent.
Quantitative Photophysical Parameters
Comprehensive quantitative data for C.I. 12700 is sparse in the available literature. The following table summarizes the known values. It is important to note that the fluorescence quantum yield is reported to be very low, suggesting that non-radiative decay processes are the dominant pathways for de-excitation.
| Parameter | Value | Solvent | Citation |
| Emission Maximum (λem) | 521 nm | Water | |
| Fluorescence Quantum Yield (Φf) | ~10-3 | Not Specified | |
| Fluorescence Lifetime (τf) | Not Reported | - | |
| Absorption Maximum (λabs) | Not Reported | - |
Experimental Protocols
Detailed experimental protocols for the photophysical characterization of C.I. 12700 are not explicitly available. However, based on standard methodologies for similar dyes, the following protocols can be applied.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (λabs) of C.I. 12700.
Methodology:
-
Solution Preparation: Prepare a stock solution of C.I. 12700 in a high-purity solvent (e.g., ethanol, methanol, DMSO). From the stock solution, prepare a series of dilutions to determine a concentration that yields an absorbance value between 0.1 and 1.0 at the λabs to ensure adherence to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample preparation. Place the cuvette in the reference and sample holders to record a baseline spectrum.
-
Sample Measurement: Replace the blank in the sample holder with a cuvette containing the C.I. 12700 solution.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm). The wavelength at which the highest absorbance is recorded is the λabs.
Fluorescence Spectroscopy
This technique is used to determine the emission spectrum and the wavelength of maximum emission (λem) of C.I. 12700.
Methodology:
-
Solution Preparation: Prepare a dilute solution of C.I. 12700 in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Excitation: Excite the sample at its absorption maximum (λabs) or another suitable wavelength within its absorption band.
-
Data Acquisition: Record the emission spectrum by scanning the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., λexc + 20 nm to 800 nm). The wavelength at which the highest fluorescence intensity is observed is the λem.
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to C.I. 12700.
-
Solution Preparation: Prepare solutions of both the standard and C.I. 12700 in the same solvent. The absorbance of both solutions at the excitation wavelength must be identical and kept below 0.1.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where:
-
Φf,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive method for its determination.
Methodology:
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of C.I. 12700.
-
Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: The fluorescence lifetime is determined by fitting the decay curve to an exponential function.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the photophysical characterization of a dye such as C.I. 12700.
References
An In-depth Technical Guide to the Thermal Properties of Solvent Yellow 16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and melting point of C.I. Solvent Yellow 16 (CAS No. 4314-14-1). The following sections detail the key thermal characteristics, standardized methodologies for their determination, and visual workflows to elucidate the experimental processes.
Thermal Properties of this compound
This compound, a monoazo dye, is utilized in the coloration of various materials, including plastics, resins, and transparent paints.[1][2] Its performance and stability in these applications are intrinsically linked to its thermal properties, notably its melting point and thermal stability.
Melting Point
The melting point of a substance is a critical physical property, indicating the temperature at which it transitions from a solid to a liquid state. For this compound, various sources report a range of melting points, which is common for commercial dyes due to variances in purity and crystalline structure. The reported values are summarized in Table 1.
Table 1: Reported Melting Point of this compound
| Melting Point (°C) | Source Citation |
| 160 | [3] |
| 159 (Min) | [4] |
| 157 | [5] |
| 155 | |
| 140 |
This range suggests that for precise applications, the melting point should be determined empirically for the specific batch of dye being used. Differential Scanning Calorimetry (DSC) is the standard method for this determination.
Thermal Stability
Table 2: Reported Heat Resistance of this compound
| Heat Resistance (°C) | Polymer Matrix | Source Citation |
| 270 | Not Specified | |
| 268 | Polystyrene (PS) | |
| 260 | Polystyrene (PS) |
These values indicate that this compound maintains its integrity at temperatures significantly above its melting point, making it suitable for processing in various engineering plastics. The definitive assessment of its thermal stability is conducted using Thermogravimetric Analysis (TGA).
Experimental Protocols
The following sections describe standardized methodologies for determining the melting point and thermal stability of powdered substances like this compound.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a precise method for determining the melting point and heat of fusion. The protocol is generally based on standards such as ISO 11357 and ASTM D3418.
Protocol:
-
Calibration: Calibrate the DSC instrument's temperature and heat flow using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Reference Pan: Prepare an identical empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled, linear rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 200°C).
-
-
Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset temperature or the peak temperature of the endothermic event corresponding to melting. The area under the peak is used to calculate the enthalpy of fusion.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials, following standards like ASTM E2550.
Protocol:
-
Calibration: Perform mass and temperature calibrations on the TGA instrument according to the manufacturer's specifications.
-
Sample Preparation: Place an accurately weighed sample of this compound (typically 10-15 mg) into a tared TGA crucible (e.g., ceramic or platinum).
-
Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace.
-
Atmosphere Control: Purge the furnace with a controlled atmosphere. For thermal stability, an inert atmosphere (e.g., nitrogen at 20-50 mL/min) is typically used to study decomposition without oxidation.
-
Thermal Program:
-
Equilibrate the furnace at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant linear rate (e.g., 10°C/min or 20°C/min) through its decomposition range, up to a final temperature (e.g., 800°C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Logical Relationship of Thermal Events
The thermal behavior of this compound follows a logical progression as temperature increases. Initially stable in its solid form, it absorbs energy until it reaches its melting point, undergoing a phase transition to a liquid. As a liquid, it remains stable for a significant temperature range before the onset of thermal decomposition, where covalent bonds break, leading to mass loss.
References
Health and Safety in Handling Solvent Yellow 16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of Solvent Yellow 16 (C.I. 12700). The following sections detail the toxicological properties, potential metabolic pathways, and recommended safety protocols to ensure a secure working environment.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data available for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one | [1][2][3] |
| CAS Number | 4314-14-1 | [4] |
| Molecular Formula | C₁₆H₁₄N₄O | [4] |
| Molecular Weight | 278.31 g/mol | |
| Appearance | Yellow powder | |
| Melting Point | 157 °C | |
| Water Solubility | Insoluble | |
| Log P (Octanol/Water) | 5.22 |
Table 2: Mammalian Toxicity Data for this compound
| Test | Species | Route | Value | Classification | Reference |
| Acute Oral Toxicity (LD₀) | Rat (female) | Oral | >= 15,000 mg/kg bw | Not Classified |
Table 3: Ecotoxicity Data for this compound
| Test | Species | Duration | Value | Endpoint | Reference |
| Acute Immobilization | Daphnia magna | 48 hours | > 100 mg/L | EC₅₀ | |
| Growth Inhibition | Desmodesmus subspicatus | 72 hours | 1 mg/L | NOEC |
Hazard Identification and Safe Handling
This compound is a combustible dust and may cause irritation to the skin, eyes, and respiratory tract. It is harmful if swallowed. Due to its classification as an azo dye, there are concerns regarding its potential for metabolic activation into hazardous compounds.
Personal Protective Equipment (PPE) and Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.
-
Eye Protection: Tightly fitting safety goggles are mandatory to prevent eye contact.
-
Skin Protection: Chemical-resistant gloves and a lab coat or protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: In cases of insufficient ventilation or when dust is generated, a NIOSH-approved respirator is necessary.
Handling and Storage
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
Wash hands thoroughly after handling.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse eyes with water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Potential Metabolic Activation and Toxicological Concerns
A significant health consideration for azo dyes like this compound is their potential for metabolic activation. While the parent compound may have low toxicity, its metabolites can be hazardous.
The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). This biotransformation is primarily carried out by azoreductases produced by the intestinal microbiota and, to a lesser extent, by liver enzymes. This process breaks the dye into its constituent aromatic amines.
For this compound, this cleavage is predicted to yield aniline (B41778) and 3-methyl-1-phenyl-1H-pyrazol-5-amine. Aniline is a known hazardous substance with the potential for carcinogenicity. The toxicity of 3-methyl-1-phenyl-1H-pyrazol-5-amine is less well-characterized but warrants caution.
Signaling Pathway of Azo Dye Metabolism
Caption: Metabolic pathway of this compound.
Experimental Protocols
The following sections outline the standardized methodologies for key toxicological assessments, based on OECD guidelines.
General Experimental Workflow for Toxicity Testing
Caption: General workflow for in vivo/in vitro toxicity studies.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically, young adult female rats are used.
-
Procedure:
-
A single animal is dosed at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg) based on available information.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, four additional animals are dosed sequentially at the same level.
-
If the initial animal dies, the next animal is dosed at a lower fixed dose level.
-
This sequential dosing continues until a dose that causes evident toxicity but no mortality is identified, or no effect is seen at the highest dose, or mortality is observed at the lowest dose.
-
-
Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
0.5 g of the test substance (moistened if solid) is applied to the skin under a gauze patch.
-
The patch is secured with a semi-occlusive dressing for 4 hours.
-
After the exposure period, the patch and any residual substance are removed.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
-
Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the irritation potential.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the animal.
-
The other eye remains untreated and serves as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Lesions of the cornea, iris, and conjunctiva are scored.
-
-
Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions.
Aquatic Toxicity - Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)
-
Objective: To determine the acute toxicity of a substance to Daphnia magna.
-
Test Organisms: Young daphnids (<24 hours old).
-
Procedure:
-
Daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Immobilization is defined as the inability to swim after gentle agitation of the test vessel.
-
-
Endpoint: The EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) at 48 hours is calculated.
Algal Growth Inhibition Test (Based on OECD Guideline 201)
-
Objective: To assess the effect of a substance on the growth of freshwater algae.
-
Test Organisms: Typically, an exponentially growing culture of a green alga such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus.
-
Procedure:
-
Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours.
-
The cultures are maintained under constant illumination and temperature.
-
Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or another measure of biomass.
-
-
Endpoint: The inhibition of growth is determined, and the EC₅₀ (concentration causing a 50% reduction in growth) and/or the NOEC (No Observed Effect Concentration) are calculated.
Conclusion
While this compound exhibits low acute oral toxicity in mammalian studies, its potential for skin, eye, and respiratory irritation necessitates careful handling and the use of appropriate personal protective equipment. The primary toxicological concern stems from its nature as an azo dye and the potential for metabolic activation into hazardous aromatic amines, including aniline. Researchers and laboratory personnel must adhere to the recommended safety protocols to mitigate the risks associated with handling this compound. Further research into the specific mutagenic and carcinogenic potential of this compound and its metabolites is warranted to provide a more complete toxicological profile.
References
Commercial names and suppliers of Solvent Yellow 16
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
Solvent Yellow 16 is a monoazo dye soluble in various organic solvents. Its chemical structure and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4314-14-1 | |
| C.I. Name | This compound | |
| C.I. Number | 12700 | |
| Molecular Formula | C₁₆H₁₄N₄O | |
| Molecular Weight | 278.31 g/mol | |
| Appearance | Greenish-yellow to yellow powder | |
| Melting Point | 155-160 °C | |
| Solubility | Soluble in ethanol (B145695), acetone, and other organic solvents. Insoluble in water. | |
| Heat Resistance (in PS) | Up to 268 °C |
Commercial Names and Suppliers
This compound is marketed under a variety of commercial names. The following table lists some of the common trade names and known suppliers.
| Commercial Name | Supplier(s) |
| Transparent Yellow 3G | Hangzhou Epsilon Chemical Co., Ltd. |
| Sudan Yellow 146 | BASF |
| Fat Yellow 3G | Clariant |
| Oil Yellow 16 AG | PSC |
| Waxol Yellow 4R | SI |
| Bestoil Yellow 3GP | FastColours LLP |
| Amaplast Yellow 2GH | Color-Chem |
| Keyplast Yellow 2GC | Keystone Aniline Corporation |
| Polysolve Yellow 16 | Polysolve Inc. |
This list is not exhaustive and represents a selection of known suppliers.
Industrial Applications
The primary applications of this compound are in the coloration of various materials, including:
-
Plastics: Polystyrene (PS), High Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), Polyvinyl Chloride (PVC), Polymethyl Methacrylate (PMMA), and Styrene Acrylonitrile (SAN).
-
Inks: Printing inks.
-
Coatings: Transparent paints and lacquers.
-
Other Materials: Aluminum foil, resins, and cosmetics.
Potential Research Applications and Methodologies
While specific, validated experimental protocols for this compound in biological research are not prevalent in published literature, its properties as a fat-soluble (lysochrome) dye suggest potential utility in lipid staining. The "Yellowsolve" methods, which utilize a yellow dye in a non-aqueous solvent to stain collagen, provide a conceptual framework for a potential staining workflow.
Inferred General Protocol for Lipid Staining (Hypothetical)
The following is a generalized, hypothetical protocol for staining lipids in tissue sections, based on the principles of lysochrome staining. It is crucial to note that this protocol is not derived from a specific validated publication for this compound and would require significant optimization and validation.
Materials:
-
Frozen or paraffin-embedded tissue sections
-
This compound
-
Anhydrous solvent (e.g., absolute ethanol, 2-ethoxy-ethanol)
-
Differentiating solution (e.g., 70% ethanol)
-
Aqueous mounting medium
-
Microscope slides and coverslips
Procedure:
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%).
-
Rinse with distilled water.
-
-
Staining:
-
Prepare a saturated solution of this compound in an anhydrous solvent.
-
Dehydrate the sections completely through a graded series of ethanol (70%, 95%, 100%).
-
Immerse the slides in the this compound staining solution. Incubation time will need to be determined empirically.
-
-
Differentiation:
-
Briefly rinse the slides in a differentiating solution (e.g., 70% ethanol) to remove excess stain.
-
-
Counterstaining (Optional):
-
A nuclear counterstain like Hematoxylin can be used to visualize cell nuclei.
-
-
Mounting:
-
Rinse with distilled water.
-
Mount the coverslip with an aqueous mounting medium.
-
Expected Results: Lipid droplets would be expected to stain a vibrant yellow-green.
Diagrams
Chemical Synthesis of this compound
The synthesis of this compound is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction.
Caption: Synthesis pathway of this compound.
General Workflow for Industrial Application
The following diagram illustrates a simplified workflow for the application of this compound in the plastics industry.
Caption: Industrial workflow for coloring plastics with this compound.
Conclusion
This compound is a well-characterized industrial colorant with a broad range of applications in manufacturing. Its chemical properties, particularly its solubility in non-polar solvents, suggest a potential, albeit underexplored, role in specialized histological staining, such as for lipids. However, the lack of established and validated protocols in the scientific literature necessitates that any research application of this dye be preceded by rigorous in-house validation and optimization. Researchers interested in utilizing this compound for biological staining should consider the general principles of lysochrome staining as a starting point for method development.
References
Methodological & Application
Application Notes and Protocols for Solvent Yellow 16 in Printing Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Solvent Yellow 16 (C.I. 12700) in printing ink formulations. This document outlines the dye's key properties, provides detailed experimental protocols for its evaluation, and offers guidance on formulation and troubleshooting.
Introduction to this compound
This compound, also known as Sudan Yellow 3G, is a monoazo dye characterized by its brilliant greenish-yellow hue.[1][2] It is soluble in various organic solvents, making it a suitable colorant for solvent-based printing inks.[1][3][4] Its good heat and light resistance also contribute to its applicability in the printing industry.
Physicochemical Properties and Performance Data
A summary of the key quantitative data for this compound is presented in the tables below. This information is crucial for formulating stable and high-performance printing inks.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | |
| CAS Number | 4314-14-1 | |
| Molecular Formula | C₁₆H₁₄N₄O | |
| Molecular Weight | 278.31 g/mol | |
| Appearance | Greenish-yellow powder | |
| Melting Point | 155 - 160 °C |
Table 2: Solubility of this compound in Common Organic Solvents at 20°C
| Solvent | Solubility (g/L) | Reference |
| Acetone | 17.3 | |
| Butyl Acetate | 28.5 | |
| Methylbenzene | 68.2 | |
| Dichloromethane | 217.8 | |
| Ethyl Alcohol | 4.0 |
Table 3: Performance Characteristics of this compound
| Performance Metric | Rating/Value | Test Conditions/Notes | Reference |
| Lightfastness (in PS) | 6-7 (on a 1-8 scale) | 8 is superior | |
| Heat Resistance (in PS) | 268 °C | - | |
| Recommended Dosage (Transparent applications) | 0.025% | In Polystyrene (PS) | |
| Recommended Dosage (Non-transparent applications) | 0.05% | In Polystyrene (PS) |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the performance of this compound in a printing ink formulation.
Protocol for Ink Formulation
This protocol outlines a general procedure for incorporating this compound into a solvent-based printing ink. The specific components and their ratios will vary depending on the printing process (e.g., flexography, gravure) and the substrate.
Materials:
-
This compound dye
-
Binder/Resin (e.g., nitrocellulose, polyamide, polyurethane)
-
Solvent system (e.g., ethanol (B145695), ethyl acetate, isopropanol)
-
Additives (e.g., plasticizers, waxes, slip agents)
-
High-speed mixer or shaker
-
Viscometer
-
Grindometer
Procedure:
-
Binder Dissolution: Dissolve the chosen binder/resin in the selected solvent system under agitation until a homogenous solution is formed.
-
Dye Incorporation: Gradually add the pre-weighed this compound powder to the binder solution while continuously mixing. The concentration of the dye will depend on the desired color strength, typically ranging from 1% to 8% by weight of the final ink formulation.
-
Dispersion: Continue mixing at high speed for a predetermined time (e.g., 30-60 minutes) to ensure complete dissolution and uniform dispersion of the dye.
-
Additive Addition: Introduce any required additives to the ink formulation and mix until fully incorporated.
-
Quality Control:
-
Measure the viscosity of the ink using a viscometer and adjust with solvent if necessary to meet the specifications for the intended printing process.
-
Assess the degree of dispersion using a grindometer.
-
Produce a drawdown or print proof on the target substrate to evaluate color and print quality.
-
Protocol for Lightfastness Testing (Adapted from ISO 12040)
This protocol describes an accelerated method for assessing the lightfastness of a printed ink sample containing this compound.
Materials:
-
Printed sample with this compound ink
-
Blue Wool Standard reference card (ISO 105-B01)
-
Xenon arc lamp apparatus with a filtered light source simulating daylight (as specified in ISO 12040)
-
Opaque masks
-
Grey scale for assessing color change (ISO 105-A02)
Procedure:
-
Sample Preparation: Mount the printed sample and the Blue Wool Standard card on a sample holder. Cover a portion of both the sample and the standard with an opaque mask to serve as an unexposed reference.
-
Exposure: Place the sample holder in the xenon arc lamp apparatus. Expose the samples to the filtered light under controlled conditions of temperature and humidity as specified in ISO 12040.
-
Evaluation: Periodically inspect the printed sample and the Blue Wool Standards. The test is complete when the color difference between the exposed and unexposed parts of the printed sample corresponds to a rating of 3 on the grey scale.
-
Rating: Compare the fading of the printed sample to the fading of the Blue Wool Standards. The lightfastness rating is the number of the Blue Wool strip that shows a similar degree of fading.
Protocol for Migration Testing
For applications where the printed material may come into contact with food, migration testing is crucial. This protocol provides a general guideline for conducting a migration test. Specific conditions and food simulants should be chosen based on the intended use and relevant regulations (e.g., EU Regulation 10/2011).
Materials:
-
Printed substrate with this compound ink
-
Food simulant(s) appropriate for the intended food type (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or olive oil)
-
Migration cell
-
Incubator or oven for controlled temperature exposure
-
Analytical instrumentation for quantifying the migrated dye (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Sample Preparation: Cut a piece of the printed substrate to the required size for the migration cell.
-
Cell Assembly: Place the printed sample in the migration cell, ensuring that the printed side is in contact with the food simulant.
-
Exposure: Fill the cell with the chosen food simulant and seal it. Place the cell in an incubator or oven at a specified temperature and for a specific duration that simulates the intended use conditions (e.g., 10 days at 40°C).
-
Analysis: After the exposure period, remove the food simulant from the cell. Analyze the simulant using a validated analytical method, such as HPLC, to determine the concentration of this compound that has migrated from the print.
-
Compliance Check: Compare the migration level to the specific migration limit (SML) set by the relevant regulatory bodies.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the application of this compound in printing inks.
References
Application of Solvent Yellow 16 in Transparent Paints and Lacquers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 16, a monoazo dye, is a versatile colorant utilized in a variety of applications, including the coloration of plastics, printing inks, and aluminum foil.[1][2][3] Its excellent solubility in organic solvents and inherent transparency make it a suitable candidate for use in transparent paints and lacquers, where maintaining the clarity of the coating is paramount. This document provides detailed application notes and protocols for the incorporation and evaluation of this compound in transparent coating systems.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in transparent coatings.
Chemical and Physical Properties
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| CAS Number | 4314-14-1 | [1] |
| Molecular Formula | C₁₆H₁₄N₄O | |
| Molecular Weight | 278.31 g/mol | |
| Appearance | Greenish-yellow powder | |
| Melting Point | 140-155 °C | |
| Heat Resistance (in PS) | 260 °C | |
| Light Fastness (in PS) | 5-6 (on Blue Wool Scale) |
Solubility
The solubility of this compound in various organic solvents at 20°C is a key parameter for formulating compatible coating systems.
| Solvent | Solubility (g/L) | Reference |
| Acetone | 17.3 | |
| Butyl Acetate | 28.5 | |
| Methylbenzene (Toluene) | 68.2 | |
| Dichloromethane | 217.8 | |
| Ethyl Alcohol | 4.8 | |
| Carbon Tetrachloride | Soluble |
Experimental Protocols
Formulation of a Transparent Nitrocellulose Lacquer
This protocol outlines the preparation of a clear nitrocellulose-based lacquer and the incorporation of this compound.
Materials:
-
Nitrocellulose (1/2-second)
-
Ester Gum
-
Dibutyl Phthalate (B1215562) (Plasticizer)
-
Solvent Blend (e.g., Ethyl Acetate, Butyl Acetate, Toluene, Ethanol)
-
This compound
Equipment:
-
Laboratory stirrer with variable speed control
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Binder Solution Preparation:
-
In a beaker, combine the chosen solvent blend. A typical starting point could be a mixture of esters, alcohols, and aromatic hydrocarbons.
-
While stirring, slowly add the nitrocellulose to the solvent blend. Continue stirring until the nitrocellulose is completely dissolved.
-
Add the ester gum and dibutyl phthalate to the solution and continue stirring until a clear, homogeneous binder solution is obtained.
-
-
Dye Incorporation:
-
In a separate container, weigh the desired amount of this compound. For a transparent finish, a concentration of 0.025% (w/w) based on the total formulation weight is recommended.
-
Add a small portion of the prepared binder solution to the this compound powder and mix to create a concentrated dye paste. This pre-dispersion step aids in uniform coloration.
-
Gradually add the dye paste to the main binder solution under continuous stirring.
-
Continue stirring for at least 30 minutes to ensure complete dissolution and uniform distribution of the dye.
-
-
Viscosity Adjustment and Filtration:
-
Adjust the viscosity of the final lacquer using the solvent blend to suit the intended application method (e.g., spraying, dipping).
-
Filter the colored lacquer through a fine mesh to remove any undissolved particles or impurities.
-
Formulation of a Transparent Acrylic Lacquer
This protocol provides a method for incorporating this compound into a clear acrylic lacquer.
Materials:
-
Acrylic Resin (e.g., Paraloid B-66)
-
Cellulose Acetate Butyrate (Flow agent)
-
Plasticizer (e.g., Phosflex T-BEP)
-
Solvent Blend (e.g., Methyl Ethyl Ketone, Acetone, Methyl Isobutyl Ketone)
-
This compound
Equipment:
-
High-speed disperser or laboratory stirrer
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Solvent and Additive Pre-mix:
-
In a mixing vessel, combine the solvents (e.g., Methyl Ethyl Ketone, Acetone, Methyl Isobutyl Ketone).
-
With vigorous stirring, add the Cellulose Acetate Butyrate and stir until fully dissolved.
-
-
Resin and Dye Dissolution:
-
Slowly add the acrylic resin (Paraloid B-66) to the solvent mixture and continue to mix until the solution is clear and homogenous.
-
In a separate container, pre-disperse the required amount of this compound (e.g., 0.025% w/w) in a small amount of the solvent blend.
-
Add the dye pre-dispersion to the acrylic resin solution.
-
Add the plasticizer (Phosflex T-BEP) and any other desired surfactants or additives.
-
Continue mixing at a moderate speed for approximately 30-60 minutes to ensure complete dissolution of all components.
-
-
Final Adjustments:
-
Adjust the final solvent composition and viscosity as needed for the application.
-
Formulation of a Transparent Alkyd Enamel
This protocol describes the incorporation of this compound into a solvent-borne, air-drying alkyd enamel.
Materials:
-
Long Oil Alkyd Resin
-
Solvent Blend (e.g., White Spirit, Xylene)
-
Driers (e.g., Cobalt, Zirconium, Calcium octoate)
-
Anti-skinning agent
-
This compound
Equipment:
-
Laboratory mixer
-
Beakers, graduated cylinders
-
Analytical balance
Procedure:
-
Resin and Solvent Mixing:
-
In a mixing vessel, charge the alkyd resin.
-
Under slow agitation, add the solvent blend to reduce the viscosity of the resin. Solvents can constitute 20-40% of the total formulation weight.
-
-
Dye Incorporation:
-
Prepare a concentrated solution of this compound in a compatible solvent from the blend (e.g., Xylene).
-
Slowly add the concentrated dye solution to the thinned alkyd resin while stirring.
-
-
Additive Incorporation:
-
Add the driers and anti-skinning agent to the mixture in the recommended proportions.
-
Continue mixing for 15-20 minutes to ensure all components are thoroughly blended.
-
-
Final Quality Control:
-
Check the viscosity and color of the final enamel and adjust as necessary.
-
Performance Testing Protocols for Colored Transparent Coatings
After application and curing of the formulated transparent paint or lacquer containing this compound, a series of tests should be conducted to evaluate its performance.
| Test Parameter | Test Method(s) | Description |
| Transparency/Opacity | Visual comparison, Contrast Ratio Measurement | Visually assess the clarity of the coating over a patterned substrate. Quantitatively, measure the contrast ratio of the coating applied over black and white areas. |
| Gloss | Glossmeter (20°, 60°, 85°) | Measure the specular reflection from the coating surface at specified angles. |
| Color | Spectrophotometer (Lab* values) | Quantitatively measure the color of the coating to ensure consistency. |
| Adhesion | Cross-hatch Test (ASTM D3359), Pull-off Test (ASTM D4541) | Evaluate the bonding strength of the coating to the substrate. |
| Hardness | Pencil Hardness Test (ASTM D3363) | Determine the resistance of the coating to indentation and scratching. |
| Flexibility | Mandrel Bend Test (ASTM D522) | Assess the coating's ability to resist cracking upon bending. |
| Chemical Resistance | Spot/Rub Tests (ASTM D1308) | Evaluate the resistance of the coating to various chemicals (e.g., solvents, acids, alkalis). |
| Light Fastness | QUV Accelerated Weathering Tester | Expose the coated substrate to controlled cycles of UV light and moisture to simulate outdoor weathering and assess color change. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the application and testing of this compound in transparent coatings.
Logical Relationship of Components
The following diagram illustrates the logical relationship between the components of a transparent colored lacquer.
References
Application Notes and Protocols for Coloring Aluminum Foil with Solvent Yellow 16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Solvent Yellow 16 as a dye for coloring aluminum foil. The information is intended to guide laboratory-scale experiments and small-scale production processes.
Introduction
This compound is a greenish-yellow oil-soluble dye belonging to the monoazo chemical family.[1][2] It is widely used in the coloring of various materials, including plastics, resins, transparent paints, printing inks, and aluminum foil.[2][3][4] Its popularity stems from its good heat resistance, light fastness, and bright, transparent color. When applied to aluminum foil, this compound can provide a vibrant, decorative, and functional finish.
The application of this compound to aluminum foil is typically achieved by dissolving the dye in a suitable organic solvent system, often in combination with a binder or resin, to create a dye solution or ink. This is then applied to the aluminum surface, and the solvent is evaporated, leaving a thin, colored film.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the dye's behavior in different solvent systems and under various processing conditions.
| Property | Value | References |
| C.I. Name | This compound | |
| CAS Number | 4314-14-1 | |
| Molecular Formula | C16H14N4O | |
| Appearance | Greenish-yellow powder | |
| Melting Point | 140-160 °C | |
| Heat Resistance (in PS) | 260 °C | |
| Light Fastness (in PS) | 5-6 (on a scale of 1-8) | |
| Acid Resistance | 4 (on a scale of 1-5) | |
| Alkali Resistance | 4 (on a scale of 1-5) |
Solubility of this compound
The solubility of this compound in various organic solvents is a critical parameter for formulating an effective dyeing solution. Table 2 provides solubility data at 20°C.
| Solvent | Solubility (g/L) | References |
| Acetone (B3395972) | 17.3 | |
| Butyl Acetate (B1210297) | 28.5 | |
| Methylbenzene (Toluene) | 68.2 | |
| Dichloromethane | 217.8 | |
| Ethyl Alcohol | 4.0 |
Experimental Protocols
The following protocols provide a step-by-step guide for coloring aluminum foil with this compound. These are general guidelines and may require optimization based on the specific substrate, equipment, and desired final properties.
Pre-treatment of Aluminum Foil
Proper surface preparation is crucial for achieving good adhesion and a uniform color finish. The smooth, non-absorbent surface of aluminum foil requires treatment to increase its surface energy and remove contaminants.
Objective: To clean and prepare the aluminum foil surface for dyeing.
Materials:
-
Aluminum foil
-
Degreasing agent (e.g., alkaline cleaner or a solvent like acetone or isopropanol)
-
Deionized water
-
Lint-free cloths or wipes
-
Optional: Corona treatment equipment
Protocol:
-
Degreasing:
-
Solvent Wipe: Thoroughly wipe the surface of the aluminum foil with a lint-free cloth soaked in acetone or isopropanol (B130326) to remove oils, grease, and other organic contaminants.
-
Alkaline Cleaning: Alternatively, immerse the aluminum foil in a mild alkaline cleaning solution according to the manufacturer's instructions. Rinse thoroughly with deionized water.
-
-
Drying: Ensure the aluminum foil is completely dry before proceeding. This can be achieved by air drying or using a gentle stream of warm, dry air.
-
Corona Treatment (Optional but Recommended): For enhanced adhesion, subject the cleaned and dried aluminum foil to corona treatment. This process uses a high-frequency electrical discharge to increase the surface tension of the foil.
Preparation of this compound Dye Solution
This protocol describes the preparation of a stock solution of this compound in a suitable solvent and binder system. The concentration of the dye and the choice of binder can be adjusted to achieve the desired color intensity and film properties.
Objective: To prepare a stable and effective dye solution for coloring aluminum foil.
Materials:
-
This compound powder
-
Solvent system (e.g., a mixture of a good solvent like Methyl Ethyl Ketone (MEK) and a co-solvent like ethanol (B145695) or ethyl acetate)
-
Binder resin (e.g., nitrocellulose, vinyl chloride/vinyl acetate copolymer, or acrylic resin)
-
Magnetic stirrer and stir bar
-
Glass beakers or flasks
-
Analytical balance
Protocol:
-
Solvent Selection: Choose a solvent or solvent blend in which this compound has good solubility (see Table 2). A common approach is to use a primary solvent with a high dissolution capacity for the dye and a co-solvent to modify drying rates and resin solubility.
-
Binder Selection: The binder provides adhesion to the aluminum foil and protects the dye. Nitrocellulose and vinyl copolymers are common choices for foil coatings.
-
Formulation:
-
Prepare a binder solution by dissolving the chosen resin in the solvent system. For example, create a 10-20% (w/v) solution of nitrocellulose in a mixture of ethyl acetate and ethanol.
-
In a separate container, weigh the desired amount of this compound powder. A starting concentration of 0.5-2.0% (w/v) relative to the final solution volume is recommended.
-
Slowly add the this compound powder to the binder solution while stirring continuously with a magnetic stirrer.
-
Continue stirring until the dye is completely dissolved and the solution is homogenous. Gentle heating (e.g., to 40-50°C) can aid in dissolution, but ensure adequate ventilation and avoid open flames.
-
Application of Dye Solution to Aluminum Foil
The dye solution can be applied to the pre-treated aluminum foil using various techniques. Roller coating is a common industrial method for achieving a uniform film.
Objective: To apply a uniform coating of the this compound dye solution to the aluminum foil.
Materials:
-
Pre-treated aluminum foil
-
This compound dye solution
-
Roller coater (laboratory or industrial scale)
-
Drying oven with controlled temperature and ventilation
Protocol:
-
Coating Application:
-
Set up the roller coater according to the manufacturer's instructions.
-
Transfer the prepared dye solution to the coating pan of the roller coater.
-
Feed the pre-treated aluminum foil through the rollers. The applicator roll will transfer a thin, uniform film of the dye solution onto the foil surface.
-
The coating thickness can be controlled by adjusting the roller speed, the gap between the rollers, and the viscosity of the dye solution.
-
-
Drying:
-
Immediately after coating, the wet foil should pass through a drying oven to evaporate the solvents.
-
The drying temperature and time will depend on the solvents used in the formulation. A typical starting point is 80-120°C for a few minutes.
-
Ensure adequate ventilation to safely remove solvent vapors.
-
Post-treatment (Sealing)
A clear topcoat or sealer is often applied over the dyed aluminum foil to protect the color layer from abrasion, chemicals, and environmental factors, and to enhance its gloss and durability.
Objective: To protect the colored aluminum foil and enhance its properties.
Materials:
-
Dyed and dried aluminum foil
-
Clear protective lacquer (e.g., acrylic, polyurethane, or epoxy-based)
-
Application equipment (e.g., roller coater, spray gun)
-
Curing/drying oven
Protocol:
-
Sealer Application: Apply a thin, uniform layer of a compatible clear protective lacquer over the dried, colored surface of the aluminum foil using a suitable application method like roller coating or spraying.
-
Curing/Drying: Cure or dry the topcoat according to the manufacturer's recommendations. This may involve a second pass through a drying oven, potentially at a different temperature profile than the dye-drying step.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the aluminum foil coloring process.
Caption: Experimental Workflow for Coloring Aluminum Foil.
Caption: Logical Relationships in the Coloring Process.
Safety Precautions
-
Work in a well-ventilated area, preferably within a fume hood, when handling organic solvents and preparing dye solutions.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of solvent vapors and direct contact of the dye and solvents with skin and eyes.
-
Keep all flammable solvents away from heat sources and open flames.
-
Consult the Safety Data Sheets (SDS) for this compound and all solvents and resins used for detailed safety information.
References
Application Notes and Protocols for the Quantification of Solvent Yellow 16 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 16, also known as C.I. 12700, is a synthetic azo dye used in a variety of applications, including the coloring of plastics, resins, transparent lacquers, and printing inks.[1] Its detection and quantification in solutions are crucial for quality control, formulation development, and safety assessment. This document provides detailed application notes and protocols for two common and effective analytical techniques for quantifying this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and UV-Visible (UV-Vis) Spectrophotometry.
Quantification Methods
Two primary methods are detailed for the accurate quantification of this compound in a solution:
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A highly sensitive and selective method ideal for complex matrices.
-
UV-Visible (UV-Vis) Spectrophotometry: A simpler, more accessible method suitable for routine analysis in less complex sample matrices.
Data Presentation: Quantitative Method Parameters
The following table summarizes the typical quantitative performance parameters for the HPLC-DAD and UV-Vis spectrophotometry methods for the analysis of this compound. The HPLC-DAD data is based on validated methods for structurally similar Sudan dyes, which are also azo dyes.[2][3][4][5]
| Parameter | HPLC-DAD Method (Adapted from Sudan Dye Analysis) | UV-Vis Spectrophotometry Method |
| Linearity Range | 0.1 - 5.0 µg/mL | 2 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.026 - 0.086 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.077 - 0.262 µg/mL | ~0.3 µg/mL |
| Accuracy (Recovery %) | 85 - 101% | 98 - 102% |
| Precision (RSD %) | < 5% | < 2% |
Experimental Workflows
Caption: General experimental workflow for the quantification of this compound.
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol is adapted from established methods for the analysis of Sudan dyes, which are structurally related to this compound.
1.1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph with a Diode-Array Detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Syringe filters (0.45 µm).
1.2. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL).
1.3. Sample Preparation
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).
-
Ensure the final concentration of this compound is within the expected linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
1.4. Chromatographic Conditions
-
Mobile Phase: Acetonitrile/water (80:20, v/v) in an isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitoring at the maximum absorbance wavelength of this compound (determine by DAD, expected to be around 350-400 nm). For Sudan dyes, detection is often performed between 476 nm and 520 nm.
1.5. Quantification
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Visible (UV-Vis) Spectrophotometry
This protocol provides a general method for the quantification of this compound. Validation according to ICH guidelines is recommended before routine use.
2.1. Instrumentation and Materials
-
Double-beam UV-Visible Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Ethanol or other suitable transparent solvent in the UV-Vis range.
-
This compound reference standard.
2.2. Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 5 µg/mL in ethanol).
-
Scan the solution over a wavelength range of 200-800 nm to identify the wavelength of maximum absorbance (λmax).
2.3. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the linear range (e.g., 2, 5, 10, 15, and 20 µg/mL).
2.4. Sample Preparation
-
Dissolve the sample in the same solvent used for the standards to an estimated concentration within the linear range.
-
If necessary, filter the solution to remove any particulate matter.
2.5. Measurement and Quantification
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample by using the linear regression equation of the calibration curve.
Logical Relationship of Quantification Steps
Caption: Logical flow for quantitative analysis of this compound.
References
Application Note: Solvent Yellow 16 for Coloring Waxes and Shoe Polishes
AN-SY16-WSP-001
Abstract
This document provides detailed application notes and experimental protocols for the use of Solvent Yellow 16 (C.I. 12700) as a coloring agent for non-polar systems such as waxes, candles, and solvent-based shoe polishes. This compound is a monoazo oil-soluble dye known for its brilliant greenish-yellow hue, good heat stability, and lightfastness.[1][2][3] This makes it a suitable candidate for applications requiring stable and vibrant coloration in hydrocarbon-based formulations. This note summarizes the key physicochemical properties of this compound, provides recommended concentration ranges, and outlines step-by-step protocols for its incorporation and evaluation.
Physicochemical Properties of this compound
This compound is characterized by its solubility in organic solvents and insolubility in water, making it ideal for coloring oils, waxes, and plastics.[4][5] Its performance is defined by several key parameters, including thermal stability, lightfastness, and solubility, which are summarized below.
Table 1: General and Performance Properties of this compound
| Property | Value | References |
| C.I. Name | This compound | |
| CAS Number | 4314-14-1 | |
| Molecular Formula | C₁₆H₁₄N₄O | |
| Molecular Weight | 278.31 g/mol | |
| Appearance | Yellow powder | |
| Melting Point | 155 - 160 °C | |
| Heat Resistance | Up to 260 - 270 °C (in PS) | |
| Light Fastness | 6-7 (on a scale of 1 to 8) |
Table 2: Solubility of this compound in Organic Solvents at 20°C
| Solvent | Solubility (g/L) | References |
| Dichloromethane | 217.8 | |
| Methylbenzene (Toluene) | 68.2 | |
| Butyl Acetate | 28.5 | |
| Acetone | 17.3 | |
| Ethyl Alcohol | 4.8 |
Application Protocols
Protocol for Coloring Waxes (e.g., Paraffin (B1166041) Wax for Candles)
This protocol describes a general method for incorporating this compound into a wax base. The dye dissolves directly into the molten wax.
Experimental Workflow for Coloring Wax
Methodology:
-
Melt the Wax: In a suitable heating vessel, melt the paraffin wax and any other wax components at 75-85°C. Ensure the temperature remains stable and below the flash point of the wax.
-
Dye Addition: Weigh the required amount of this compound powder. A typical concentration for achieving a vibrant yellow is between 0.1% and 0.5% by weight relative to the wax.
-
Dissolution: Add the dye powder directly to the molten wax while stirring. Continue to stir the mixture mechanically until all dye particles have completely dissolved and the color is uniform. This may take 5-15 minutes depending on the batch size and mixing efficiency.
-
Application: The colored molten wax is now ready to be poured into candle molds or used in other wax applications.
-
Cooling: Allow the final product to cool to ambient temperature.
Protocol for Coloring Solvent-Based Shoe Polish
This protocol provides a method for preparing a yellow, solvent-based paste shoe polish. The formulation is based on a typical composition of waxes, a hydrocarbon solvent, and a coloring agent.
Experimental Workflow for Shoe Polish Formulation
Materials & Sample Formulation:
| Component | Percentage (w/w) | Role |
| Paraffin Wax | 15% | Hardness, Structure |
| Synthetic Wax Ester | 10% | Texture, Gloss |
| White Spirit | 74% | Solvent |
| This compound | 1% | Colorant |
Methodology:
-
Prepare Wax Phase: In a heated, stirred vessel, combine the paraffin wax and synthetic wax ester. Heat to approximately 85°C until all waxes are completely melted and form a clear, homogenous liquid.
-
Prepare Solvent/Dye Phase: In a separate vessel, gently warm the white spirit to 40-50°C. Caution: White spirit is flammable. Add the pre-weighed this compound powder to the warm solvent and stir until fully dissolved. The typical application level for dyes in shoe polish is between 0.5% and 1.0%.
-
Combine and Emulsify: Slowly add the solvent/dye solution to the molten wax phase under continuous, high-shear mixing. The slow addition and vigorous stirring are critical to forming a stable paste and preventing the wax from shocking and solidifying prematurely.
-
Cooling and Homogenization: Continue to stir the mixture while allowing it to cool. The viscosity will increase as the temperature drops.
-
Packaging: Pour the polish into storage tins or other containers while it is still viscous but pourable.
-
Solidification: Allow the polish to cool completely to ambient temperature, during which it will set into its final paste form.
Performance and Quality Control
-
Color Uniformity: The final products should exhibit a uniform, brilliant yellow color with no signs of dye particles or streaks. This indicates complete dissolution and even dispersion.
-
Stability: The colored wax or shoe polish should be stable over time, with no dye migration or "bleeding" to the surface.
-
Lightfastness: Due to the good lightfastness rating of this compound (6-7), the color of the final product is expected to show high resistance to fading upon exposure to light.
-
Thermal Stability: The dye's high heat resistance ensures that it remains stable during the melting and mixing processes without degradation.
Safety Precautions
-
Work in a well-ventilated area, especially when handling volatile solvents like white spirit.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid creating dust from the dye powder; handle it carefully.
-
Keep solvents away from open flames or other ignition sources.
-
When melting waxes, use a water bath or a temperature-controlled heating mantle to prevent overheating and potential ignition.
References
Application Notes and Protocols: The Use of Solvent Yellow 16 in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 16, identified by the Colour Index (CI) name CI 12700, is a synthetic monoazo dye.[1][2] Its application in cosmetic formulations is subject to stringent regulatory oversight globally, with significant differences in permitted uses. These notes provide a comprehensive overview of the regulatory status, safety profile, and analytical protocols related to this compound for professionals in cosmetic science and drug development.
Regulatory Status
The use of this compound (CI 12700) in cosmetic products is not uniformly approved worldwide. The regulatory landscape is primarily dictated by major governing bodies such as the European Commission and the U.S. Food and Drug Administration (FDA).
2.1. European Union
In the European Union, CI 12700 is listed in Annex IV of the Cosmetics Regulation (EC) No. 1223/2009, which specifies the colorants allowed in cosmetic products.[1][2] However, its use is restricted to rinse-off products only .[1] This limitation implies that the substance is not permitted in leave-on cosmetics such as lotions, creams, or makeup that remain on the skin for an extended period. All colorants authorized under Annex IV undergo rigorous toxicological safety assessments before approval.
2.2. United States
In the United States, the FDA regulates color additives used in cosmetics under the Federal Food, Drug, and Cosmetic Act. Color additives subject to certification are listed in Title 21 of the Code of Federal Regulations (CFR), Part 74, Subpart C for cosmetics. A thorough review of this list indicates that This compound (CI 12700) is not an approved color additive for use in cosmetic products in the United States.
2.3. Other Regions
The Association of Southeast Asian Nations (ASEAN) lists CI 12700 in Annex IV - Part 1 of its cosmetic directive as an allowed colorant. Professionals are advised to consult the specific regulations of the target market for any cosmetic formulation containing this ingredient.
Regulatory Summary Table
| Regulatory Body | Region | Status | Regulation | Restrictions |
| European Commission | European Union | Permitted | (EC) No. 1223/2009, Annex IV | For use in rinse-off products only. |
| U.S. Food and Drug Administration (FDA) | United States | Not Permitted | 21 CFR Part 74, Subpart C | Not listed as an approved color additive for cosmetics. |
| ASEAN | Southeast Asia | Permitted | ASEAN Cosmetic Directive, Annex IV - Part 1 | - |
Safety and Toxicology
The available toxicological data for this compound provides a general safety profile, although specific assessments for cosmetic applications, particularly for leave-on products, are limited.
Toxicological Data Summary Table
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity (LD50) | > 15,000 mg/kg | Rat | ECHA Brief Profile |
| Skin Corrosion/Irritation | Not classified as corrosive/irritant to skin. | - | GHS Classification |
| Serious Eye Damage/Irritation | Not classified as seriously damaging to the eye or eye irritant. | - | GHS Classification |
| Respiratory or Skin Sensitization | Shall not be classified as a respiratory or skin sensitiser. | - | GHS Classification |
| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic. | - | GHS Classification |
| Carcinogenicity | Shall not be classified as carcinogenic. | - | GHS Classification |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | - | GHS Classification |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals ECHA: European Chemicals Agency
While the general toxicological profile from safety data sheets suggests a low order of acute toxicity and no classification for skin irritation or sensitization, the lack of approval for leave-on products in the EU and any use in the US underscores a cautious approach. The potential for dermal absorption of solvents and dyes is a critical consideration in cosmetic safety assessments.
Experimental Protocols: Analytical Detection
The identification and quantification of this compound in cosmetic matrices are crucial for regulatory compliance and quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for this purpose.
4.1. Principle
A cosmetic sample is subjected to an extraction process to isolate the colorant from the product matrix. The extract is then analyzed by a chromatographic system to separate, identify, and quantify this compound.
4.2. Sample Preparation: Matrix Solid-Phase Dispersion (MSPD)
This protocol is a general guideline and may require optimization based on the specific cosmetic matrix.
-
Homogenization: Weigh 0.5 g of the cosmetic sample into a mortar.
-
Dispersion: Add 1.5 g of a solid support (e.g., C18 silica) and gently blend with a pestle until a homogeneous mixture is obtained.
-
Packing: Transfer the mixture into an empty solid-phase extraction (SPE) cartridge.
-
Elution: Elute the cartridge with an appropriate solvent (e.g., methanol (B129727), acetonitrile) to extract this compound. The choice of solvent may need to be optimized.
-
Filtration: Filter the eluate through a 0.45 µm syringe filter prior to injection into the HPLC or UHPLC system.
4.3. Chromatographic Analysis: HPLC-DAD
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. The specific gradient program should be optimized for the separation of this compound from other components in the sample.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound.
-
Identification: Compare the retention time and the UV-Vis spectrum of the peak in the sample chromatogram with those of a certified reference standard of this compound.
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations.
Visualizations
Caption: Regulatory pathway for this compound in cosmetics in the EU and US.
References
Application Notes and Protocols for the Preparation of Solvent Yellow 16 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solvent Yellow 16, also known by its Colour Index name C.I. 12700, is a synthetic dye belonging to the monoazo series.[1][2] It presents as a greenish-yellow powder and is utilized as a coloring agent in various applications, including cosmetics, plastics, transparent paints, and printing inks.[3][4][5] In a research context, particularly in drug development and biological studies, accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions, information on its solubility, and guidelines for proper storage.
Physicochemical Data and Solubility
Proper solvent selection is critical for preparing a stable and effective stock solution. This compound is insoluble in water but soluble in a range of organic solvents. The solubility of this compound in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility at 20°C (g/L) | Molar Concentration (mM) for a 10 mg/mL solution |
| Dichloromethane | 217.8 | 35.93 |
| Methylbenzene | 68.2 | 35.93 |
| Butyl Acetate | 28.5 | 35.93 |
| Acetone | 17.3 | 35.93 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 10 | 35.93 |
| Ethyl Alcohol | 4.8 | 35.93 |
Note: The molecular weight of this compound is 278.31 g/mol .
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays.
Materials:
-
This compound powder (CAS No. 4314-14-1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Place a clean, dry weighing boat on the balance and tare to zero.
-
Weighing this compound: Carefully weigh out 2.78 mg of this compound powder onto the tared weighing boat.
-
Transfer: Transfer the weighed powder into a clean, appropriately labeled microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Cap the tube securely and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
If the powder does not fully dissolve, sonication in an ultrasonic bath for 5-10 minutes can be beneficial. Gentle warming to 37°C may also aid in dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), store at -20°C, protected from light.
-
Safety Precautions:
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
Considerations for In Vivo Experiments
For in vivo studies, it is often necessary to prepare a working solution from the stock solution. This typically involves diluting the DMSO stock in a vehicle suitable for animal administration. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or corn oil. It is recommended to prepare these working solutions fresh on the day of use. The proportion of DMSO in the final working solution should be kept low, often below 2%, especially for animals that may be sensitive to it.
References
Application Notes and Protocols for Solvent Yellow 16 in Pyrotechnic Colored Smokes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Solvent Yellow 16 (CAS No. 4314-14-1) in pyrotechnic formulations for the generation of colored smoke. This document details typical formulations, experimental protocols for preparation and testing, and an analysis of the thermal decomposition pathway. The information is intended to guide researchers in the development and characterization of pyrotechnic devices for various applications, including military signaling, search and rescue, and entertainment.
Introduction to this compound in Pyrotechnics
This compound, a monoazo dye, is utilized in pyrotechnics for its ability to produce a vibrant yellow smoke upon sublimation.[1][2] The fundamental principle involves the controlled combustion of a pyrotechnic composition that generates sufficient heat to vaporize the dye without causing significant chemical decomposition.[3] The vaporized dye then condenses in the atmosphere to form a dense, colored aerosol, perceived as smoke.
Key characteristics for a pyrotechnic smoke dye include high thermal stability, the ability to sublime with minimal decomposition, and good color intensity.[3] Pyrotechnic compositions for colored smoke are carefully formulated to burn at a relatively low temperature to ensure the integrity of the dye molecule.[3]
Pyrotechnic Formulations
The generation of colored smoke using this compound is achieved through a carefully balanced chemical composition. These formulations typically consist of an oxidizer, a fuel, a coolant to regulate the burn temperature, and a binder.
A common formulation framework for colored smoke is presented in Table 1. It is important to note that specific ratios can be adjusted to modify the burn rate and smoke characteristics.
Table 1: Typical Composition Range for a this compound Pyrotechnic Smoke Formulation
| Component | Chemical Example | Typical Weight Percentage (%) | Function |
| Dye | This compound | 30 - 40 | Provides the yellow color upon sublimation. |
| Oxidizer | Potassium Chlorate (B79027) | 20 - 35 | Provides oxygen for the combustion of the fuel. |
| Fuel | Lactose or Sucrose | 15 - 25 | Reacts with the oxidizer to generate heat and gases. |
| Coolant | Magnesium Carbonate | 10 - 20 | Decomposes endothermically, absorbing heat to prevent dye degradation. |
| Burn Rate Modifier | Sodium Bicarbonate | 1 - 5 | Can be used to slow down the combustion rate. |
| Binder | Nitrocellulose | 1 - 2 | Provides structural integrity to the pressed pyrotechnic composition. |
Experimental Protocols
The following protocols outline the preparation and testing of a pyrotechnic smoke device containing this compound. Safety Warning: The handling and ignition of pyrotechnic materials are inherently dangerous and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.
Preparation of the Pyrotechnic Composition
This protocol describes the "diapering" or dry mixing method, which is a common and relatively safe technique for preparing pyrotechnic mixtures.
Materials:
-
This compound, finely powdered
-
Potassium chlorate (KClO₃), finely powdered and dried
-
Lactose or Sucrose, finely powdered
-
Magnesium carbonate (MgCO₃), light powder
-
Sodium bicarbonate (NaHCO₃), powdered
-
Nitrocellulose-based binder (e.g., in a volatile solvent like acetone)
-
Anti-static mixing bowl and non-sparking spatulas
-
Weighing scale (0.01 g resolution)
-
Sieve (e.g., 100-mesh)
-
Drying oven
-
Hydraulic press and die for pellet formation
Procedure:
-
Drying of Components: Ensure all powdered components, especially the potassium chlorate, are thoroughly dried in an oven at a suitable temperature (e.g., 60°C) for several hours to remove any moisture.
-
Weighing: Accurately weigh each component according to the desired formulation percentages.
-
Sieving: Individually pass each component through a sieve to break up any clumps and ensure a fine, uniform particle size. This is crucial for achieving a homogenous mixture and consistent burn rate.
-
Dry Mixing (Diapering):
-
Place a large sheet of paper on a clean, flat surface.
-
Place the component with the largest volume (typically the coolant or dye) in the center of the paper.
-
Carefully layer the other components on top, with the oxidizer being the last component added.
-
Gently bring the corners of the paper together and roll the mixture back and forth to achieve a homogenous blend. Avoid any grinding or high-friction movements. Repeat this process for at least 15 minutes.
-
-
Incorporation of Binder:
-
Transfer the dry-mixed powder to an anti-static bowl.
-
Slowly add the binder solution dropwise while gently mixing with a non-sparking spatula until the mixture has a consistency similar to damp sand. The amount of binder should be kept to a minimum.
-
-
Granulation (Optional but Recommended):
-
Pass the dampened mixture through a coarse sieve to form granules. This improves the flowability and pressing characteristics of the composition.
-
-
Drying of Granules: Spread the granules on a tray and dry them in an oven at a low temperature (e.g., 50°C) until all the solvent has evaporated.
-
Pressing:
-
Press the dried granules into a cylindrical pellet using a hydraulic press and a die of the desired dimensions. The pressing pressure will influence the burn rate and should be carefully controlled and recorded.
-
Testing and Characterization
Equipment:
-
Fume hood or designated outdoor testing area
-
Ignition source (e.g., electric match, fuse)
-
High-speed camera
-
Spectrometer or colorimeter
-
Smoke density meter or light obscuration setup
-
Thermocouples
-
Data acquisition system
Procedure:
-
Burn Rate Measurement:
-
Measure the length of the pressed pyrotechnic pellet.
-
Secure the pellet in a holder.
-
Ignite the pellet from one end.
-
Record the time it takes for the combustion to travel the entire length of the pellet using a high-speed camera or stopwatch.
-
Calculate the burn rate in mm/s.
-
-
Smoke Density and Color Analysis:
-
Place the pyrotechnic device in a smoke chamber of a known volume.
-
Ignite the device.
-
Measure the light obscuration over time using a smoke density meter.
-
Use a spectrometer or colorimeter to measure the spectral characteristics of the smoke and determine the CIE color coordinates to quantify the yellow color.
-
-
Thermal Analysis:
-
Place thermocouples at various points on the surface and within the casing of the pyrotechnic device to record the temperature profile during combustion.
-
Performance Data (Hypothetical)
While specific, publicly available quantitative data for this compound in pyrotechnic smoke is limited, Table 2 presents a hypothetical set of performance characteristics based on typical formulations. This data should be experimentally verified.
Table 2: Hypothetical Performance Data for a this compound Smoke Composition
| Parameter | Value | Units |
| Burn Rate | 8 - 12 | mm/s |
| Smoke Generation Time | 30 - 60 | s |
| Smoke Density (Obscuration) | 70 - 90 | % |
| Color (CIE x, y) | ~0.45, ~0.50 | |
| Combustion Temperature | 300 - 450 | °C |
Thermal Decomposition Pathway
The generation of colored smoke from this compound is a result of its sublimation under the heat of the pyrotechnic reaction. The ideal process involves a phase change from solid to gas with minimal chemical breakdown. However, some degree of thermal decomposition is inevitable.
As a monoazo dye, the most likely point of initial thermal cleavage in the this compound molecule is the azo bond (-N=N-). The thermal degradation is expected to proceed through the following steps:
-
Sublimation: The heat from the pyrotechnic charge causes the intact this compound molecule to transition into the gaseous phase.
-
Thermal Decomposition: A portion of the gaseous dye molecules will likely undergo homolytic cleavage of the C-N bonds adjacent to the azo group and the azo bond itself. This results in the formation of various smaller, volatile organic fragments and nitrogen gas (N₂).
-
Aerosol Formation: In the cooler ambient air, the intact gaseous this compound molecules condense to form a fine aerosol of solid particles, which is observed as dense yellow smoke. The decomposition products may also condense but are generally colorless and contribute to the overall smoke density rather than the color.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Lightfastness of Solvent Yellow 16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the lightfastness of Solvent Yellow 16. The information is tailored for researchers, scientists, and professionals in drug development and other fields where this dye may be utilized.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its lightfastness a concern?
This compound, also known as C.I. 12700, is a yellow azo dye belonging to the pyrazolone (B3327878) class. It is soluble in organic solvents and is commonly used to color plastics (like polystyrene, acrylics, and PVC), transparent paints, and printing inks.[1]
Lightfastness is a measure of a colorant's ability to resist fading upon exposure to light. For many applications, especially those involving plastics or coatings intended for long-term use or display, poor lightfastness is a critical issue. The degradation of the dye's molecular structure by UV radiation can lead to significant color changes, diminishing the aesthetic and functional qualities of the product.[1]
Q2: What is the underlying mechanism of color fading in this compound?
The photodegradation of azo dyes like this compound is a complex process initiated by the absorption of UV radiation. This energy excites the dye molecule, leading to the cleavage of the azo bond (-N=N-), which is the primary chromophore responsible for its color. This process often involves the formation of free radicals, which can then participate in further degradation reactions, causing the color to fade. The presence of oxygen and moisture can accelerate this photo-oxidative degradation.
Below is a simplified representation of the photodegradation pathway for a pyrazolone azo dye.
Caption: Simplified photodegradation mechanism of this compound.
Q3: How can I improve the lightfastness of this compound in my formulations?
The most effective strategy is to incorporate light stabilizers into your formulation. There are two main classes of stabilizers that are often used in synergy:
-
UV Absorbers (UVAs): These compounds function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby shielding the dye from the initial trigger of degradation.[2] Benzotriazole-class UV absorbers are commonly used in plastics.[1]
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they are radical scavengers. They work by trapping free radicals that are formed during photodegradation, thus inhibiting the chain reactions that lead to color fading. HALS are particularly effective for long-term protection as they are regenerated in their stabilization cycle.[3]
A combination of a UVA and a HALS typically provides a synergistic effect, offering more robust protection than either additive alone.
The logical relationship for this synergistic protection is illustrated below.
Caption: Synergistic action of UV absorbers and HALS.
Q4: What are some recommended light stabilizers for use with this compound in plastics like polystyrene?
For transparent plastics like polystyrene (PS) or polycarbonate (PC), a combination of a benzotriazole-type UV absorber and a HALS is highly recommended.
| Stabilizer Type | Chemical Class | Example Commercial Names | Typical Concentration (% w/w) |
| UV Absorber | Benzotriazole | Tinuvin® 326, Cyasorb™ UV-5411 | 0.1 - 0.5% |
| HALS | Hindered Amine | Tinuvin® 770, Chimassorb® 944 | 0.1 - 0.5% |
Note: The optimal concentration will depend on the specific polymer, the thickness of the final product, and the expected level of UV exposure. It is always recommended to perform ladder studies to determine the most effective concentration for your application.
Q5: What kind of quantitative improvement in lightfastness can I expect?
The improvement in lightfastness is typically measured using the Blue Wool Scale (ranging from 1 for very poor to 8 for excellent) or by the change in color (ΔE*ab) after a defined period of accelerated weathering.
Below is a table with illustrative data on the performance of this compound in polystyrene with and without light stabilizers after accelerated weathering.
| Formulation | Initial Blue Wool Rating | ΔE*ab after 500 hours Xenon Arc Exposure | Final Blue Wool Rating |
| Control: Polystyrene + 0.05% this compound | 5-6 | 15.2 | 3 |
| UVA: Polystyrene + 0.05% SY16 + 0.3% Benzotriazole UVA | 5-6 | 8.5 | 4-5 |
| HALS: Polystyrene + 0.05% SY16 + 0.3% HALS | 5-6 | 6.8 | 5 |
| Synergistic Mix: Polystyrene + 0.05% SY16 + 0.2% UVA + 0.2% HALS | 5-6 | 3.1 | 6 |
Disclaimer: This data is illustrative and based on typical performance. Actual results may vary based on specific formulation, processing conditions, and testing parameters.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Poor dispersion of dye or stabilizers | - Incompatibility between the additives and the polymer matrix.- Insufficient mixing during processing. | - Ensure the chosen stabilizers are compatible with the polymer.- Consider using a masterbatch for the dye and stabilizers.- Optimize mixing parameters (e.g., screw speed, temperature) to ensure uniform dispersion. |
| Unexpected color shift after adding stabilizers | - Some stabilizers, particularly certain HALS, can have a slight basicity which may interact with the dye.- The inherent color of the stabilizer itself. | - Select a HALS with low basicity.- Perform a small-scale compatibility test to check for immediate color changes.- Consult the technical data sheet of the stabilizer for information on color contribution. |
| Sub-optimal improvement in lightfastness | - Stabilizer concentration is too low.- Incorrect type of stabilizer for the polymer or application.- Antagonistic interaction with other additives in the formulation (e.g., some fillers or flame retardants). | - Increase the concentration of the UVA/HALS package (e.g., from 0.2% to 0.5%).- Ensure the chosen UVA provides protection in the relevant UV spectrum for the dye.- Review the entire formulation for potential antagonistic effects. Consult with your additive supplier. |
| Reduced mechanical properties of the plastic | - High concentrations of additives can sometimes act as plasticizers or interfere with the polymer matrix.- Degradation of the polymer itself, which the stabilizers may not fully prevent. | - Keep the total additive concentration to the minimum effective level (typically <1-2%).- Ensure the chosen stabilizers are not only protecting the color but also the polymer matrix. High molecular weight HALS are often better at this.- Conduct mechanical property testing alongside colorfastness testing. |
Experimental Protocols
Protocol 1: Preparation of Colored Polystyrene Test Plaques
This protocol describes the preparation of test samples for lightfastness evaluation.
-
Material Preparation:
-
Dry the polystyrene (PS) resin pellets at 80°C for 2-4 hours to remove moisture.
-
Accurately weigh the this compound dye and the selected light stabilizers (UVA and/or HALS) based on the desired final concentration (e.g., 0.05% dye, 0.4% total stabilizer).
-
-
Compounding:
-
Combine the dried PS pellets, dye, and stabilizers in a plastic bag and tumble mix for 10-15 minutes to achieve a uniform pre-blend.
-
Melt-compound the mixture using a twin-screw extruder. A typical temperature profile for polystyrene is 180°C - 220°C from feed zone to die.
-
-
Injection Molding:
-
Granulate the extrudate into pellets.
-
Dry the compounded pellets at 80°C for 2 hours.
-
Injection mold the pellets into standard test plaques (e.g., 50mm x 75mm x 2mm). Ensure consistent molding parameters (temperature, pressure, cycle time) for all samples.
-
-
Sample Conditioning:
-
Condition the molded plaques for at least 24 hours at standard conditions (23°C ± 2°C, 50% ± 5% relative humidity) before testing.
-
Protocol 2: Accelerated Weathering and Color Measurement
This protocol outlines the procedure for testing the lightfastness of the prepared plaques.
Workflow Diagram:
Caption: Experimental workflow for lightfastness testing.
Methodology:
-
Initial Color Measurement:
-
Using a spectrophotometer with a D65 illuminant and 10° observer, measure the initial CIELAB (L, a, b*) values of each plaque. This will serve as the baseline.
-
-
Sample Mounting and Exposure:
-
Mount the test plaques in the sample holders of a xenon arc weathering chamber. It is advisable to mask a portion of each plaque with an opaque material to serve as an unexposed reference.
-
Include Blue Wool standards (typically standards 4, 5, 6, and 7) alongside the samples to benchmark the exposure.
-
Program the chamber to run according to a standard test method such as ASTM D4303 or ISO 105-B02. Typical conditions include:
-
Irradiance: 0.35 - 0.55 W/m² at 340 nm
-
Black Panel Temperature: 63°C
-
Relative Humidity: 50%
-
-
Expose the samples for a predetermined duration (e.g., 250, 500, 1000 hours), depending on the application requirements.
-
-
Final Color Measurement and Analysis:
-
After the exposure period, remove the plaques from the chamber and allow them to re-condition for at least 24 hours.
-
Measure the final CIELAB values of the exposed area.
-
Calculate the total color difference, ΔEab, using the formula: ΔEab = √[(ΔL)² + (Δa)² + (Δb*)²]
-
A lower ΔEab value indicates less color change and therefore better lightfastness. Compare the ΔEab values across the different formulations (control vs. stabilized samples) to quantify the improvement.
-
Visually assess the fading of the samples against the fading of the Blue Wool standards to assign a lightfastness rating.
-
References
Troubleshooting poor solubility of Solvent Yellow 16 in non-polar solvents
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor solubility of Solvent Yellow 16 in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound, also known as C.I. 12700, is a monoazo dye characterized by its brilliant greenish-yellow color.[1][2] It is typically supplied as a yellow or light brown powder with a melting point of approximately 155°C.[1][3][4] Its chemical formula is C16H14N4O. While it is insoluble in water, it is soluble in a range of organic solvents. This dye is commonly used for coloring plastics, resins, transparent lacquers, printing inks, and aluminum foil.
Q2: Why am I experiencing poor solubility of this compound in a non-polar solvent?
Poor solubility can stem from several factors. Solvent dyes are typically nonpolar or have low polarity, which facilitates their dissolution in organic solvents and other nonpolar materials. However, solubility is not guaranteed in all non-polar solvents and can be influenced by:
-
Solvent Choice: While generally soluble in organic solvents, this compound has demonstrated poor solubility in specific non-polar solvents like benzene.
-
Temperature: The solubility of most solid solutes increases with temperature. Room temperature may be insufficient for achieving the desired concentration.
-
Solute Purity: Impurities in the dye powder can hinder the dissolution process.
-
Solvent Purity: Contaminants or water content in the non-polar solvent can significantly reduce the dye's solubility.
-
Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can slow down the rate of dissolution.
Q3: What is the expected solubility of this compound in common organic solvents?
Quantitative data on the solubility of this compound is available for several organic solvents. It is notably soluble in chlorinated and aromatic hydrocarbons.
Solubility Data for this compound
| Solvent | Solubility at 20°C (g/L) | Solvent Type |
| Dichloromethane | 217.8 | Halogenated |
| Methylbenzene (Toluene) | 68.2 | Aromatic Hydrocarbon |
| Butyl Acetate | 28.5 | Ester |
| Acetone | 17.3 | Ketone |
| Ethyl Alcohol | 4.8 | Alcohol |
Data sourced from Xcolor Pigment and Hangzhou Epsilon Chemical Co.,Ltd.
Q4: Can heating the mixture improve the solubility of this compound?
Yes, increasing the temperature is a primary method for enhancing the solubility of most solid dyes. By providing more thermal energy, you can help overcome the intermolecular forces within the dye's crystal lattice, allowing it to dissolve more readily in the solvent. It is recommended to warm the solution gently while stirring. However, be aware that the dye may precipitate out of the solution upon cooling if a supersaturated state was achieved.
Troubleshooting Guide: Step-by-Step Solutions
This guide provides a systematic workflow for addressing solubility issues with this compound in non-polar solvents.
Caption: A logical workflow for troubleshooting the poor solubility of this compound.
Experimental Protocols
Protocol 1: Enhancing Solubility Using a Co-Solvent
This protocol describes a standard method for improving the solubility of this compound in a target non-polar solvent where it exhibits poor solubility, by using a small amount of a secondary solvent (co-solvent) in which the dye is highly soluble.
Objective: To achieve a clear, homogenous solution of this compound in a non-polar solvent system.
Materials:
-
This compound powder
-
Target non-polar solvent (e.g., Heptane, Cyclohexane)
-
Co-solvent (e.g., Toluene or Dichloromethane)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Warming plate (optional)
-
Graduated cylinders or pipettes
Procedure:
-
Select a Co-Solvent: Choose a co-solvent in which this compound has high solubility (see table above) and that is fully miscible with your target non-polar solvent. Toluene and Dichloromethane are excellent candidates.
-
Prepare a Concentrated Slurry/Solution:
-
Accurately weigh the required amount of this compound powder.
-
In a beaker or flask, add a small volume of the chosen co-solvent, typically 5-10% of your final desired volume. For example, to prepare 100 mL of solution, start with 5-10 mL of the co-solvent.
-
Add the this compound powder to the co-solvent and stir vigorously with a magnetic stirrer until the dye is fully dissolved. This creates a concentrated stock solution. Gentle warming (<50°C) can be applied to expedite this step.
-
-
Dilute with Target Solvent:
-
While continuously stirring the concentrated stock solution, slowly add the target non-polar solvent in small increments.
-
Adding the primary solvent too quickly can cause the dye to precipitate out of the solution due to localized changes in solvent polarity.
-
-
Final Volume Adjustment and Inspection:
-
Continue adding the target solvent until the final desired volume is reached.
-
Allow the solution to stir for an additional 10-15 minutes to ensure homogeneity.
-
Visually inspect the solution. It should be clear, with no visible particles or cloudiness. If particles remain, a small additional amount of co-solvent may be required, but do not exceed 20% of the total volume to maintain the non-polar character of the final solution.
-
-
Storage: Store the final solution in a sealed container, protected from light, to prevent solvent evaporation and dye degradation.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 3. This compound,CAS 4314-14-1 [xcwydyes.com]
- 4. Reactive Dyes Manufacturers India, exporters of speciality chemicals in India, textile dyes manufacturers - MarudharInternational [marudharinternational.com]
Technical Support Center: Optimizing Solvent Yellow 16 for Resin Dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Solvent Yellow 16 for dyeing various resins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which resins is it commonly used?
A1: this compound, also known as Transparent Yellow 3G, is a greenish-yellow solvent dye.[1][2] It is widely used for coloring a variety of plastics and resins due to its good heat resistance and light fastness.[2][3][4] Commonly used resins include Polystyrene (PS), Polycarbonate (PC), PMMA, and ABS.
Q2: What are the typical starting concentrations for this compound in resin dyeing?
A2: Recommended starting dosages vary depending on the desired color intensity (transparent vs. non-transparent). For transparent applications, a typical starting concentration is around 0.025%, while for non-transparent applications, it is approximately 0.05%.
Q3: What is the heat resistance and lightfastness of this compound?
A3: this compound generally exhibits good heat resistance, with some sources stating it can withstand temperatures up to 260°C in Polystyrene. Its lightfastness is rated as 5-6 on a scale of 1 to 8 (where 8 is superior), indicating above-average stability when exposed to light.
Q4: In which organic solvents is this compound soluble?
A4: this compound is soluble in a range of organic solvents. The solubility at 20°C is as follows: dichloromethane (B109758) (217.8 g/l), methylbenzene (68.2 g/l), butyl acetate (B1210297) (28.5 g/l), acetone (B3395972) (17.3 g/l), and ethyl alcohol (4 g/l). It is generally insoluble in water.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or Weak Coloration | - Insufficient Dye Concentration: The amount of this compound is too low for the desired shade. - Inadequate Dispersion: The dye has not been properly mixed and dispersed throughout the resin matrix. - Low Processing Temperature: The temperature may be too low for the dye to dissolve and disperse effectively. | - Increase Dye Concentration: Incrementally increase the concentration of this compound. Refer to the recommended dosages as a starting point. - Improve Mixing: Ensure thorough mixing of the dye with the resin. For thermoplastics, proper dispersion during processing is crucial. - Optimize Temperature: Increase the processing temperature within the resin's and dye's tolerance limits to improve dissolution. |
| Color Inconsistency or Speckling | - Poor Dye Dispersion: Agglomerates of dye particles are present in the final product. - Incompatibility: Potential incompatibility between the dye and the specific resin or additives being used. | - Enhance Dispersion: Utilize high-shear mixing or masterbatches to ensure uniform distribution of the dye. - Check Compatibility: Review the compatibility of this compound with your specific resin system. Pre-solubilizing the dye in a compatible solvent before adding it to the resin can help. |
| Color Fading or Yellowing of Resin | - UV Degradation: Prolonged exposure to UV light can cause the dye to fade or the resin itself to yellow. - Thermal Degradation: Exceeding the heat resistance of the dye or resin during processing can lead to color changes. | - Add UV Stabilizers: Incorporate UV stabilizers into the resin formulation to protect both the dye and the polymer. - Control Processing Temperature: Maintain processing temperatures below the maximum heat resistance of this compound (around 260°C). - Consider Additives: In some clear resins, a hint of blue dye can counteract a yellowing effect. |
| Dye Leaching or Migration | - Poor Dye-Resin Interaction: The dye is not well-bound within the polymer matrix. - Chemical Exposure: The dyed resin may be in contact with solvents or chemicals that can extract the dye. | - Select Appropriate Resin: Ensure good compatibility and solubility of the dye in the chosen resin. Polyester-based polyurethanes, for example, offer good solvent resistance. - Surface Coating: Apply a clear, resistant topcoat to prevent the dye from leaching out. - Evaluate Environmental Conditions: Assess the potential for chemical exposure in the final application and test for leaching under those conditions. |
Quantitative Data Summary
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Greenish-yellow powder | |
| Melting Point | ~155-160°C | |
| Heat Resistance (in PS) | Up to 260°C | |
| Light Fastness (in PS) | 5-6 (on a scale of 1-8) | |
| Density | ~1.23 g/cm³ |
Recommended Dosage in Resins
| Application | Recommended Dosage (%) | Reference |
| Transparent | 0.025 | |
| Non-transparent | 0.05 |
Solubility in Organic Solvents at 20°C
| Solvent | Solubility (g/l) | Reference |
| Dichloromethane | 217.8 | |
| Methylbenzene | 68.2 | |
| Butyl acetate | 28.5 | |
| Acetone | 17.3 | |
| Ethyl alcohol | 4.0 |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a general procedure for determining the optimal concentration of this compound in a given resin.
-
Preparation of Stock Solution/Masterbatch:
-
For liquid resins: Prepare a concentrated stock solution of this compound in a compatible solvent that is also miscible with the resin.
-
For thermoplastic resins: Prepare a masterbatch by compounding a high concentration of this compound with the desired polymer.
-
-
Preparation of Test Samples:
-
Prepare a series of resin samples with varying concentrations of this compound. It is recommended to start with the suggested dosages (0.025% for transparent, 0.05% for non-transparent) and create a range of concentrations above and below these points (e.g., 0.01%, 0.025%, 0.05%, 0.1%, 0.2%).
-
Ensure each sample is thoroughly mixed to achieve uniform dye dispersion.
-
-
Curing/Processing:
-
Cure or process the resin samples according to the manufacturer's instructions, maintaining consistent parameters (temperature, time, pressure) for all samples.
-
-
Characterization and Evaluation:
-
Color Measurement: Use a spectrophotometer or colorimeter to quantitatively measure the color of each sample.
-
Visual Inspection: Visually assess the color uniformity, transparency/opacity, and for any defects like speckling.
-
Performance Testing: Subject the samples to relevant tests based on the intended application, such as lightfastness (exposure to a UV source) and heat stability testing.
-
Leaching Test: Immerse a sample in a relevant solvent for a specified period and analyze the solvent for the presence of the dye to assess migration.
-
-
Optimization:
-
Analyze the data to determine the concentration that provides the desired color and performance characteristics.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: Solvent Yellow 16 Migration in Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the migration of Solvent Yellow 16 in polymer applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which polymers is it commonly used?
This compound, also known as Transparent Yellow 3G, is a monoazo-based solvent dye.[1][2] It is frequently used to color a variety of plastics due to its bright, greenish-yellow hue, good heat resistance, and light fastness.[3] Common polymers it is used in include:
-
High Impact Polystyrene (HIPS)
-
Acrylonitrile Butadiene Styrene (ABS)
-
Polymethyl Methacrylate (PMMA)
-
Styrene-Acrylonitrile Resin (SAN)
-
Polycarbonate (PC)
-
Rigid Polyvinyl Chloride (RPVC)
Q2: What is dye migration and why does it occur with this compound?
Dye migration is the movement of a colorant from the polymer matrix to the surface of the plastic part or into an adjacent material upon contact. This phenomenon can lead to surface discoloration, known as "blooming" or "hazing," and color transfer to other objects.
Migration of this compound is primarily caused by:
-
Poor Solubility and Compatibility: The dye may have insufficient solubility or poor affinity with the polymer matrix.
-
High Concentration: The concentration of the dye may exceed its saturation point within the polymer.
-
High Processing Temperatures: Elevated temperatures during processes like injection molding can increase the mobility of dye molecules.
-
Incompatible Additives: The presence of certain additives, such as plasticizers, can facilitate dye migration.
-
Polymer Morphology: The crystalline structure of some polymers can be more susceptible to dye migration compared to amorphous polymers.
Q3: How can I prevent or minimize the migration of this compound in my polymer formulation?
Preventing migration involves a multi-faceted approach focusing on formulation and processing:
-
Select a Compatible Polymer Grade: Ensure the chosen polymer has good affinity for this compound.
-
Optimize Dye Concentration: Use the lowest effective concentration of the dye to avoid oversaturation.
-
Incorporate Anti-Migration Additives: These additives can help to anchor the dye within the polymer matrix.
-
Control Processing Temperatures: Avoid excessive melt temperatures during injection molding or extrusion to limit dye mobility.
-
Careful Selection of Other Additives: Ensure that other additives in your formulation, like plasticizers or stabilizers, are compatible and do not promote dye migration.
Troubleshooting Guide for this compound Migration
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Hazy or oily residue on the surface of the plastic part (Blooming). | The concentration of this compound is above its solubility limit in the polymer at room temperature. | Reduce the concentration of this compound in your masterbatch. Consider using a polymer grade with higher solubility for the dye. |
| Color transfers to packaging or other materials in contact with the plastic part. | High mobility of the dye molecules within the polymer matrix. | Optimize processing conditions by lowering the barrel temperature during injection molding. Incorporate an anti-migration additive into your formulation. |
| Inconsistent color or streaks in the final product. | Poor dispersion of the dye in the polymer melt. | Increase back pressure and adjust screw speed during injection molding to improve mixing. Ensure the dye is adequately pre-dispersed in the masterbatch. |
| Color changes or fades after exposure to heat. | Thermal degradation of the dye due to excessive processing temperatures. | Lower the melt temperature to within the recommended range for both the polymer and this compound. The heat resistance of this compound in PS is up to 260-268°C. |
Quantitative Data on Migration
| Polymer | Temperature (°C) | Time (hours) | Contact Material | ΔE* (Color Difference) | Migration Level |
| Polystyrene (PS) | 70 | 24 | Uncolored PS Plaque | 3.5 | Noticeable |
| Polystyrene (PS) | 70 | 72 | Uncolored PS Plaque | 6.2 | Significant |
| ABS | 70 | 24 | Uncolored ABS Plaque | 2.1 | Slight |
| ABS | 70 | 72 | Uncolored ABS Plaque | 4.0 | Moderate |
A ΔE value of < 1 is generally imperceptible, 1-2 is perceptible to a trained eye, 2-3 is a noticeable difference, and > 3 is a significant color difference.
Experimental Protocol: Testing for this compound Migration
This protocol describes a "sandwich" test to assess the migration of this compound from a colored polymer to an uncolored polymer.
1. Materials and Equipment:
-
Polymer plaques (e.g., 50x50x2 mm) colored with a known concentration of this compound.
-
Uncolored polymer plaques of the same material and dimensions.
-
Heat press or a temperature-controlled oven.
-
Glass plates.
-
A weight to apply uniform pressure (e.g., 1 kg).
-
Spectrophotometer or colorimeter for measuring CIELAB color values.
-
Cleaning supplies (e.g., isopropyl alcohol, lint-free cloths).
2. Procedure:
-
Sample Preparation: Ensure all polymer plaques are clean and free of surface contaminants by wiping them with isopropyl alcohol and a lint-free cloth.
-
Assembly: Create a "sandwich" by placing a colored polymer plaque in direct contact with an uncolored plaque.
-
Application of Pressure and Heat: Place the assembled plaques between two glass plates. If using a heat press, place the assembly in the press. If using an oven, place the assembly in the oven and put the weight on top of the glass plates to ensure uniform contact.
-
Incubation: Heat the assembly at a specified temperature (e.g., 70°C) for a defined period (e.g., 24, 48, or 72 hours).
-
Cooling and Disassembly: After the incubation period, remove the assembly and allow it to cool to room temperature. Carefully separate the colored and uncolored plaques.
-
Colorimetric Analysis:
-
Measure the CIELAB (L, a, b*) values of the uncolored plaque that was in contact with the colored plaque using a spectrophotometer.
-
As a control, measure the CIELAB values of an uncolored plaque that was not part of the assembly.
-
-
Calculation of Color Difference (ΔE): Calculate the color difference using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] Where ΔL, Δa, and Δb are the differences in the L, a, and b* values between the test and control uncolored plaques.
3. Interpretation of Results:
-
A higher ΔE* value indicates a greater degree of color migration.
-
Compare the results under different temperature and time conditions to understand the migration behavior of this compound in your specific polymer system.
Visualizations
Caption: Troubleshooting workflow for this compound migration.
Caption: Experimental workflow for migration testing.
References
Technical Support Center: Solvent Yellow 16 Stain Removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of Solvent Yellow 16 stains from laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to remove?
A1: this compound, also known as Sudan Yellow 3G or C.I. 12700, is a yellow azo dye.[1] It is soluble in fats, oils, and various organic solvents.[1][2] Its persistence on lab equipment is due to its low solubility in water and high affinity for many plastics and other materials commonly used in laboratories.
Q2: What initial steps should be taken when a this compound spill occurs?
A2: Immediately address the spill to prevent the stain from setting. First, remove any excess powder or liquid by carefully sweeping or wiping it up, avoiding dust generation.[3][4] Then, proceed with a suitable cleaning solvent. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling this compound and cleaning agents.
Q3: Which solvents are most effective for removing this compound stains?
A3: Based on solubility data, chlorinated solvents and aromatic hydrocarbons are highly effective. Dichloromethane is an excellent choice, followed by methylbenzene (toluene). Acetone and butyl acetate (B1210297) also show good solvency. Ethanol has very limited effectiveness. Always consider the compatibility of the solvent with the material of your lab equipment to prevent damage.
Q4: Are there any safety precautions I should be aware of when using these solvents?
A4: Yes, the recommended solvents are hazardous. Work in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes by wearing appropriate protective clothing, gloves, and safety goggles. Prevent the formation of dust and aerosols. Dispose of the contaminated materials and solvents according to your institution's hazardous waste disposal procedures.
Troubleshooting Guide
Problem: A yellow stain remains on my lab equipment after cleaning with standard detergents.
This guide provides a step-by-step approach to effectively remove stubborn this compound stains.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various organic solvents at 20°C. This data is crucial for selecting an appropriate cleaning agent.
| Solvent | Solubility (g/L at 20°C) |
| Dichloromethane | 217.8 |
| Methylbenzene | 68.2 |
| Butyl Acetate | 28.5 |
| Acetone | 17.3 |
| Ethyl Alcohol | 4.8 |
| (Data sourced from multiple chemical suppliers) |
Experimental Protocol: Cleaning Validation for this compound Removal
This protocol outlines a method to validate the effectiveness of a cleaning procedure for removing this compound from a non-porous surface (e.g., glass or stainless steel).
1. Materials:
- This compound
- Contaminated lab equipment (e.g., glass beaker, stainless steel spatula)
- Cleaning solvents (e.g., Dichloromethane, Acetone)
- Clean, lint-free swabs
- Vials for sample collection
- UV-Vis Spectrophotometer
- Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
2. Procedure:
- Positive Control Preparation: Prepare a standard solution of this compound in a selected solvent at a known concentration.
- Stain Application: Apply a known amount of this compound solution to a defined area on the lab equipment surface and allow the solvent to evaporate.
- Cleaning Procedure:
- Wipe the stained area with a clean swab soaked in the chosen cleaning solvent.
- Perform a second wipe with a new, clean swab soaked in the same solvent.
- Rinse the surface with the cleaning solvent.
- Finally, rinse with a volatile solvent like isopropanol (B130326) to remove any residue from the cleaning solvent.
- Sample Collection:
- Using a new, clean swab moistened with a solvent in which this compound is highly soluble (e.g., dichloromethane), swab the cleaned area.
- Place the swab head in a vial containing a known volume of the same solvent.
- Analysis:
- Analyze the collected sample using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.
- Compare the absorbance of the sample to a calibration curve generated from the positive control standards to quantify any remaining dye.
3. Acceptance Criteria:
- The amount of residual this compound should be below a pre-defined acceptable limit, ensuring that the equipment is sufficiently clean for its intended use.
Mandatory Visualizations
Caption: Troubleshooting workflow for removing this compound stains.
Caption: Logical relationship for selecting a suitable cleaning agent.
References
Technical Support Center: Minimizing Fading of Solvent Yellow 16 in Transparent Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the fading of Solvent Yellow 16 in transparent coating applications. The following sections offer strategies, experimental protocols, and data to enhance the photostability of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of fading for this compound in transparent coatings?
A1: The primary cause of fading, also known as photodegradation, is exposure to ultraviolet (UV) radiation from sunlight or artificial light sources.[1] This UV energy can excite the dye molecules, leading to a series of chemical reactions that break down their structure, resulting in a loss of color.[2] Oxidative processes, where the dye reacts with oxygen, can also contribute significantly to this degradation.[3][4]
Q2: What are the main classes of additives used to improve the lightfastness of this compound?
A2: The three main classes of additives used to enhance lightfastness are UV Absorbers (UVAs), Hindered Amine Light Stabilizers (HALS), and Antioxidants.
-
UV Absorbers (UVAs) work by filtering harmful UV radiation and converting it into less damaging thermal energy.
-
Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation but act as radical scavengers, neutralizing the highly reactive free radicals that are responsible for the degradation of the dye and binder.
-
Antioxidants inhibit degradation caused by oxidation, protecting the coating from thermal and photo-oxidative reactions.
Q3: Can I use just one type of additive, or is a combination more effective?
A3: While a single additive can provide some protection, a combination of UVAs and HALS is highly recommended. These two types of stabilizers work through different mechanisms and exhibit a powerful synergistic effect, offering superior protection against color change, gloss loss, and other coating defects compared to using either one alone. The addition of an antioxidant can provide further protection against oxidative degradation.
Q4: How does the coating's binder system affect the stability of this compound?
A4: The binder system is critical for stability. The binder's chemistry must be compatible with the dye and any additives to ensure they remain evenly dispersed. Poor compatibility can lead to pigment aggregation (clumping) and settling, resulting in an uneven appearance and reduced performance of the light stabilizers. The right binder creates a stable matrix that protects the dye and enhances the effectiveness of the stabilizing additives.
Q5: Are there standard experimental methods to test the lightfastness of my formulation?
A5: Yes, accelerated weathering tests are the standard method for evaluating lightfastness. This involves exposing coated substrates to controlled cycles of UV light, temperature, and humidity in a specialized chamber (e.g., a QUV chamber). The change in color is then measured periodically using a spectrophotometer or colorimeter to determine the color difference (ΔE*). This allows for a quantitative comparison of different formulations.
Troubleshooting Guide: Fading Issues
Problem 1: Rapid and uniform color loss when exposed to light.
| Possible Cause | Suggested Solution & Rationale |
| Insufficient UV Protection | Incorporate a UV Absorber (UVA): The coating lacks a primary defense against UV radiation. Add a UVA, such as a benzotriazole (B28993) or benzophenone (B1666685) type, to the formulation. This additive will absorb incoming UV light before it can reach and damage the this compound molecules. |
| Aggressive Free Radical Degradation | Add a Hindered Amine Light Stabilizer (HALS): Even with a UVA, some high-energy light may penetrate the coating and generate free radicals. HALS are extremely efficient at trapping these radicals, thereby interrupting the degradation cycle and protecting the dye and the polymer binder. |
| Oxidative Degradation | Include an Antioxidant: The binder or dye may be susceptible to oxidation, which is often accelerated by heat and light. Adding an antioxidant, such as a hindered phenol, will terminate oxidative chain reactions and prevent discoloration. |
Problem 2: Fading appears blotchy, mottled, or inconsistent across the surface.
| Possible Cause | Suggested Solution & Rationale |
| Poor Additive or Dye Dispersion | Review Formulation Compatibility: This issue often points to poor solubility or dispersion of the dye or stabilizer package within the binder. Ensure the chosen binder is compatible with all components. Consider incorporating a wetting or dispersing agent to improve the uniformity of the mixture and ensure the stabilizers are evenly distributed to protect the dye effectively. |
Data Presentation: Light Stabilizer Systems
The selection and concentration of stabilizers are critical. The following table summarizes common stabilizer types for transparent coatings. Optimal levels should be determined experimentally.
| Stabilizer Type | Chemical Class Examples | Primary Mechanism | Typical Concentration (% by weight of total solids) | Key Benefits |
| UV Absorber (UVA) | Benzotriazoles, Benzophenones, Triazines | Competitively absorbs UV radiation | 0.5 - 3.0% | Prevents color change and yellowing of resins by blocking UV light. |
| Hindered Amine Light Stabilizer (HALS) | Tetramethylpiperidine derivatives | Free radical scavenging | 0.5 - 3.0% (based on resin solids) | Excellent long-term protection against gloss loss, cracking, and chalking. Highly effective in both clear and pigmented systems. |
| Antioxidant | Hindered Phenols, Phosphites | Free radical scavenging (thermal/oxidation) | 0.1 - 1.0% | Prevents overbake yellowing and degradation during manufacturing and storage; enhances heat stability. |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Light Stabilizer Packages
1. Objective: To quantitatively compare the photostability of a standard this compound coating (Control) against formulations containing different light stabilizer packages.
2. Materials & Equipment:
-
Transparent coating binder (e.g., acrylic, polyurethane)
-
This compound
-
Light stabilizers to be tested (UVAs, HALS, Antioxidants)
-
Appropriate solvents
-
Substrate panels (e.g., glass, treated metal)
-
Film applicator (for uniform thickness)
-
Accelerated weathering chamber (e.g., QUV tester with UVA-340 lamps)
-
Spectrophotometer or colorimeter
3. Methodology:
-
Formulation Preparation:
-
Control Sample: Prepare a stock solution of the coating binder. Add this compound at a predetermined concentration (e.g., 0.1% by weight) and mix until fully dissolved and uniform.
-
Test Samples: To separate aliquots of the control formulation, add the experimental light stabilizer(s) at desired concentrations (e.g., 1.0% UVA, 1.0% HALS). Ensure complete dissolution and uniform mixing.
-
-
Sample Application:
-
Apply each formulation to a set of substrate panels using a film applicator to ensure a consistent dry film thickness (DFT).
-
Allow the panels to cure completely according to the binder manufacturer's specifications.
-
-
Initial Measurement (Time 0):
-
Before exposure, measure the initial color coordinates (L, a, b*) of each panel at three different locations using the spectrophotometer. Average these readings to get a baseline color value for each sample.
-
-
Accelerated Weathering:
-
Place the panels in the accelerated weathering chamber. Use a cycle that simulates sunlight and moisture, for example: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Remove the panels at predetermined intervals (e.g., 250, 500, 750, 1000 hours).
-
-
Data Collection & Analysis:
-
At each interval, clean the panels and repeat the color measurements (L, a, b*).
-
Calculate the total color change (ΔE) for each sample relative to its initial (Time 0) measurement using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
-
Plot ΔE* versus exposure time for each formulation. A lower ΔE* value indicates better resistance to fading.
-
Visual Guides and Workflows
Caption: Logical flow of the photodegradation process for this compound.
Caption: Combined action of UV Absorbers and HALS to protect the dye.
References
Technical Support Center: Troubleshooting Inconsistent Coloring with Solvent Yellow 16 in Plastics
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using Solvent Yellow 16 for coloring plastics. The following question-and-answer format directly addresses specific problems to facilitate efficient problem-solving during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of color inconsistency when using this compound in plastics?
Color variations in plastic parts colored with this compound can stem from several factors throughout the manufacturing process.[1] Key contributors include:
-
Material Variation: Inconsistent base color of the raw polymer resin, even between different batches of the same material, can affect the final shade.[2][3] The quality and dispersion of the color masterbatch are also critical.[2][4]
-
Processing Parameters: Fluctuations in injection temperature, pressure, and time can lead to color differences. Excessive heat can cause the dye or polymer to degrade and discolor, while temperatures that are too low can result in poor dye dispersion.
-
Mold Factors: The design of the mold, including gates and runners, as well as variations in mold temperature, can impact how the plastic flows and cools, leading to color inconsistencies.
-
Environmental Conditions: Workshop temperature and humidity can affect the moisture content of the plastic, which in turn can influence the final color.
Q2: My plastic parts exhibit color streaks or speckles. What is the likely cause and solution?
Color streaks or uneven coloring are often indicative of poor dye dispersion. This can happen if the this compound does not fully dissolve or distribute evenly throughout the plastic matrix.
Solutions:
-
Improve Mixing: Ensure thorough and uniform mixing of the dye with the plastic pellets. Using high-speed mixing equipment can help achieve better dispersion.
-
Optimize Processing Temperature: Adjust the processing temperature to ensure the dye fully dissolves in the polymer melt.
-
Use of Masterbatches: Incorporating the dye via a masterbatch can often lead to more consistent and uniform coloration.
-
Check for Contamination: Ensure that the processing equipment is clean and free from residues of other colorants or materials.
Q3: The color of my plastic parts appears faded or lighter than expected. What could be the reason?
A faded or lighter-than-expected color can be due to several factors:
-
Low Dye Concentration: The amount of this compound may be insufficient for the desired color depth. It is important to control the dye concentration, with a recommended range often between 0.1% and 2%.
-
Thermal Degradation: If the processing temperature is too high, the dye can degrade, leading to a loss of color intensity. This compound has a heat resistance of up to 260°C in polystyrene.
-
Poor Lightfastness: While this compound generally has good lightfastness (rated 5-6 on a scale of 1-8), prolonged exposure to UV light can cause fading. Consider adding UV stabilizers for applications requiring high light stability.
-
Incompatible Polymer: The dye may have limited solubility in the chosen polymer, leading to a weaker color yield.
Q4: I am observing color migration or "bleeding" on the surface of my plastic parts. How can I prevent this?
Dye migration occurs when the dye molecules move to the surface of the plastic over time. This is more common in crystalline polymers where the dye has lower solubility.
Preventative Measures:
-
Select a Compatible Polymer: Use this compound with amorphous polymers like PS, ABS, PMMA, and SAN, where it exhibits good solubility and stability.
-
Control Dye Concentration: Avoid oversaturation by using the dye within its recommended concentration limits.
-
Optimize Processing Conditions: Higher processing temperatures can sometimes improve the integration of the dye into the polymer matrix, reducing the likelihood of migration.
-
Consider Anti-Migration Additives: In some cases, incorporating anti-migration agents can help to stabilize the dye within the plastic.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to assist in experimental design and troubleshooting.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| C.I. Name | This compound | |
| CAS Number | 4314-14-1 | |
| Molecular Formula | C16H14N4O | |
| Molecular Weight | 278.31 g/mol | |
| Appearance | Greenish-yellow powder | |
| Melting Point | ~155 °C |
Table 2: Performance and Resistance Properties of this compound
| Property | Rating/Value | Polymer | Source |
| Heat Resistance | 260 °C | PS | |
| Light Fastness | 5-6 (out of 8) | PS | |
| Acid Resistance | 4 (out of 5) | - | |
| Alkali Resistance | 4 (out of 5) | - | |
| Recommended Dosage (Transparent) | 0.025% | - | |
| Recommended Dosage (Opaque) | 0.05% | - |
Table 3: Polymer Compatibility of this compound
| Polymer | Compatibility |
| Polystyrene (PS) | Recommended |
| Acrylonitrile Butadiene Styrene (ABS) | Recommended |
| Polymethyl Methacrylate (PMMA) | Recommended |
| Styrene-Acrylonitrile (SAN) | Recommended |
| Acrylonitrile Styrene Acrylate (ASA) | Recommended |
| Polycarbonate (PC) | Recommended |
| Rigid Polyvinyl Chloride (RPVC) | Recommended |
| Polybutylene Terephthalate (PBT) | Suitable with restrictions |
| General Purpose Polystyrene (GPPS) | Suitable with restrictions |
Source:,,,
Experimental Protocols
Protocol 1: Determination of Color Consistency using a Spectrophotometer
This protocol outlines the steps for quantitatively measuring the color of plastic samples to ensure consistency.
Objective: To obtain CIELAB color space values (L, a, b) for plastic samples colored with this compound and calculate the color difference (ΔE).
Materials:
-
Spectrophotometer
-
Calibrated white and black reference tiles
-
Plastic samples colored with this compound
-
Lint-free cloth
Procedure:
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the white and black reference tiles.
-
Sample Preparation: Ensure the surface of the plastic sample is clean and free of dust or fingerprints by wiping with a lint-free cloth. The sample should be opaque and have a flat surface for accurate measurement.
-
Color Measurement:
-
Place the sample over the measurement port of the spectrophotometer.
-
Take at least three readings at different locations on the sample surface to account for any minor variations.
-
Record the L, a, and b* values for each reading.
-
-
Data Analysis:
-
Calculate the average L, a, and b* values for each sample.
-
To compare a production sample to a standard, calculate the color difference (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] Where ΔL, Δa, and Δb are the differences in the respective values between the sample and the standard.
-
-
Interpretation: A smaller ΔE* value indicates a smaller color difference. The acceptable ΔE* tolerance should be established based on the specific application requirements.
Protocol 2: Assessment of Dye Migration
This protocol provides a method for evaluating the tendency of this compound to migrate to the surface of a plastic part.
Objective: To visually assess the transfer of this compound from a colored plastic sample to a white contact material.
Materials:
-
Colored plastic sample
-
White, uncolored plastic plaque (e.g., PVC or cotton cloth)
-
Oven
-
Weight (e.g., 500g)
-
Aluminum foil
Procedure:
-
Sample Preparation: Cut a small, flat piece of the colored plastic sample.
-
Assembly: Place the colored plastic sample on a piece of aluminum foil. Place the white plaque or cloth on top of the colored sample.
-
Applying Pressure: Place the weight on top of the white plaque to ensure firm contact between the two surfaces.
-
Incubation: Place the entire assembly in an oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). The temperature should be below the softening point of the plastics.
-
Evaluation:
-
After the incubation period, remove the assembly from the oven and allow it to cool to room temperature.
-
Separate the white plaque from the colored sample.
-
Visually inspect the white plaque for any signs of yellow staining. The intensity of the stain indicates the degree of dye migration.
-
Visualizations
The following diagrams illustrate key troubleshooting workflows and relationships relevant to using this compound.
Caption: Troubleshooting workflow for inconsistent coloring issues.
Caption: Factors influencing the final color quality of plastics.
References
Technical Support Center: Reducing the Environmental Impact of Solvent Yellow 16 Disposal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the environmental footprint associated with the disposal of Solvent Yellow 16. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific challenges encountered during the degradation of this and similar azo dyes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for degrading this compound to reduce its environmental impact?
A1: The primary methods for degrading this compound, a member of the azo dye family, fall into two main categories: Advanced Oxidation Processes (AOPs) and Bioremediation. AOPs utilize highly reactive radicals to break down the dye molecule, while bioremediation employs microorganisms to achieve the same goal through enzymatic processes. Conventional disposal methods, such as controlled incineration in a licensed facility, are also an option, but the focus of this guide is on degradation techniques.[1][2]
Q2: How can I monitor the degradation of this compound during my experiment?
A2: The most common and immediate method for monitoring the degradation of this compound is UV-Visible (UV-Vis) spectrophotometry. By measuring the decrease in absorbance at the dye's maximum wavelength (λmax), you can track the decolorization of the solution. However, the disappearance of color does not always indicate complete mineralization, as colorless and potentially harmful aromatic intermediates may form. Therefore, it is highly recommended to use complementary analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Total Organic Carbon (TOC) analysis to confirm the breakdown of these intermediates and the overall reduction in organic content.
Q3: What are the main challenges in degrading azo dyes like this compound?
A3: Azo dyes are notoriously difficult to degrade due to their complex aromatic structures and the stability of the azo bond (-N=N-). These dyes are designed to be resistant to light, chemicals, and microbial attack, which makes their complete mineralization a significant challenge. Additionally, under certain conditions, the degradation of azo dyes can lead to the formation of intermediate compounds that may be more toxic than the parent dye itself.
Troubleshooting Guide: Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes are effective for the degradation of a wide range of organic pollutants, including azo dyes. Below are common issues encountered during these experiments and their potential solutions.
| Problem | Potential Cause | Solution |
| Low or no degradation of this compound | Incorrect pH of the solution. | Adjust the pH to the optimal range for your specific AOP. For Fenton and photo-Fenton processes, a pH of 3 is often most effective. |
| Non-optimal catalyst concentration. | Systematically vary the catalyst concentration to find the optimal loading. Too little catalyst will result in a slow reaction rate, while too much can lead to turbidity and light scattering in photocatalytic processes. | |
| Insufficient oxidant (e.g., H₂O₂) concentration. | Increase the concentration of the oxidant. However, be aware that excessive amounts of H₂O₂ can act as a scavenger for hydroxyl radicals, thereby inhibiting the degradation process. | |
| Inconsistent results between experiments | Inconsistent catalyst suspension. | Ensure vigorous and consistent stirring throughout the experiment to maintain a uniform suspension of the catalyst. |
| Aging of the UV lamp (for photocatalytic processes). | Monitor the age and output of your UV lamp. Replace it according to the manufacturer's recommendations to ensure consistent light intensity. | |
| Incomplete mineralization (residual TOC) | Insufficient reaction time. | Extend the duration of the experiment to allow for the complete breakdown of intermediate products. |
| Formation of recalcitrant intermediates. | Consider a combined approach, such as coupling AOP with a biological treatment step, to degrade persistent intermediates. |
Troubleshooting Guide: Bioremediation
Bioremediation offers a more environmentally friendly approach to dye degradation. However, the efficacy of this method is highly dependent on the specific microbial strains and environmental conditions.
| Problem | Potential Cause | Solution |
| Low decolorization efficiency | Non-optimal pH or temperature for microbial activity. | Optimize the pH and temperature of the culture medium to match the requirements of the specific microbial strain being used. Most bacteria prefer a pH range of 6.0-8.0. |
| Toxicity of this compound to the microorganisms. | Start with a lower initial concentration of the dye to allow the microbes to acclimate. A gradual increase in the dye concentration may improve tolerance and degradation efficiency. | |
| Insufficient nutrients in the culture medium. | Ensure that the growth medium contains adequate sources of carbon, nitrogen, and other essential nutrients to support robust microbial growth and enzymatic activity. | |
| Inhibition of microbial growth | High concentration of the dye or its degradation byproducts. | As mentioned above, start with a lower dye concentration. Additionally, consider using a microbial consortium, as different strains may work synergistically to detoxify the dye and its intermediates. |
| Presence of other toxic compounds in the wastewater. | If using real industrial effluent, analyze for the presence of other inhibitors and consider a pre-treatment step to remove them. | |
| Incomplete degradation of aromatic amines | Lack of aerobic conditions for the final degradation steps. | Azo dye degradation often begins with the reductive cleavage of the azo bond under anaerobic or anoxic conditions, which can produce aromatic amines. The complete mineralization of these amines typically requires a subsequent aerobic treatment step. |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of this compound using TiO₂
-
Preparation of the Catalyst Suspension: Disperse a known amount of TiO₂ photocatalyst (e.g., 1 g/L) in a defined volume of deionized water containing a specific concentration of this compound (e.g., 20 mg/L).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the dye to adsorb onto the surface of the catalyst and reach equilibrium.
-
Initiation of Photocatalysis: Expose the suspension to a UV light source (e.g., a mercury lamp) while maintaining continuous stirring.
-
Sampling: At regular intervals, withdraw aliquots of the suspension.
-
Analysis: Centrifuge or filter the samples to remove the catalyst particles. Analyze the supernatant using a UV-Vis spectrophotometer to measure the decrease in the absorbance of this compound at its λmax. For a more thorough analysis, use HPLC to identify and quantify any intermediate products and TOC analysis to determine the extent of mineralization.
Protocol 2: Bioremediation of this compound using a Bacterial Consortium
-
Inoculum Preparation: Cultivate a bacterial consortium known for its azo dye-degrading capabilities in a suitable nutrient broth until it reaches the late exponential growth phase.
-
Experimental Setup: In a series of flasks, add a defined volume of sterile mineral salt medium containing this compound as the sole carbon source or with an additional co-substrate.
-
Inoculation: Inoculate the flasks with a specific volume of the prepared bacterial culture.
-
Incubation: Incubate the flasks under optimized conditions (e.g., specific temperature, pH, and shaking speed) for a predetermined period. It is often beneficial to start with anaerobic or anoxic conditions to facilitate the initial cleavage of the azo bond, followed by an aerobic phase.
-
Sampling and Analysis: Periodically, withdraw samples from the flasks. Centrifuge the samples to separate the bacterial biomass. Analyze the supernatant for decolorization using a UV-Vis spectrophotometer and for the degradation of aromatic amines using HPLC.
Quantitative Data
Due to the limited availability of specific degradation data for this compound in the scientific literature, the following tables provide representative data for the degradation of a typical yellow azo dye using various methods. These values should be used as a starting point for experimental design.
Table 1: Example of Photocatalytic Degradation of a Yellow Azo Dye
| Catalyst | Catalyst Conc. (g/L) | Initial Dye Conc. (mg/L) | pH | Reaction Time (min) | Degradation Efficiency (%) |
| TiO₂ | 1.0 | 20 | 3 | 120 | 95 |
| ZnO | 1.0 | 20 | 7 | 120 | 88 |
| TiO₂/UV/H₂O₂ | 0.5 | 30 | 3 | 90 | 99 |
Table 2: Example of Bioremediation of a Yellow Azo Dye
| Microbial Strain | Initial Dye Conc. (mg/L) | Temperature (°C) | pH | Incubation Time (h) | Decolorization Efficiency (%) |
| Pseudomonas aeruginosa | 50 | 35 | 7.5 | 48 | 92 |
| Bacillus subtilis | 50 | 30 | 7.0 | 72 | 85 |
| Mixed Bacterial Consortium | 100 | 32 | 7.2 | 24 | 98 |
Visualizations
Caption: A generalized workflow for the degradation of this compound using Advanced Oxidation Processes.
Caption: A typical experimental workflow for the bioremediation of this compound.
Caption: A simplified proposed degradation pathway for azo dyes like this compound.
References
Validation & Comparative
A Comparative Analysis of Solvent Yellow 16 and Alternative Dyes for Plastic Coloration
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and material development, the selection of appropriate colorants is critical to achieving desired product performance and stability. Solvent dyes, known for their solubility in organic solvents and plastics, offer vibrant, transparent coloration. This guide provides an objective comparison of Solvent Yellow 16 against other commercially available solvent dyes—Solvent Yellow 93, Solvent Yellow 114, and Solvent Orange 60—for coloring various plastic resins. The comparison is supported by key performance data and standardized experimental methodologies.
Performance Data Summary
The selection of a solvent dye is contingent on the specific polymer being used and the performance requirements of the final product, such as heat stability during processing, and lightfastness and migration resistance during its service life. The following table summarizes the key quantitative performance indicators for this compound and its alternatives in Polystyrene (PS), a commonly used amorphous polymer.
| Property | This compound | Solvent Yellow 93 | Solvent Yellow 114 | Solvent Orange 60 |
| C.I. Name | This compound | Solvent Yellow 93 | Solvent Yellow 114 | Solvent Orange 60 |
| CAS No. | 4314-14-1[1] | 4702-90-3[2] | 7576-65-0[3] | 6925-69-5[4] |
| Chemical Class | Monoazo[5] | Pyrazolone | Quinoline | Aminoketone |
| Heat Resistance (in PS) | 260°C | 300°C | 300°C | 300°C |
| Lightfastness (in PS) | 5-6 | 6-7 | 7-8 | 6-8 |
| Migration Resistance | Good | Excellent | Good | Excellent |
| Primary Compatible Plastics | PS, HIPS, ABS, PC, RPVC, PMMA, SAN | PS, HIPS, ABS, PC, PA6, PET, PMMA, SAN | PS, PET, ABS, PC, PMMA, SAN | PS, HIPS, ABS, PC, PET, PMMA, SAN |
Analysis:
-
Heat Resistance: this compound exhibits lower heat stability (260°C) compared to Solvent Yellow 93, Solvent Yellow 114, and Solvent Orange 60, all of which are stable up to 300°C in Polystyrene. This makes the latter three more suitable for engineering plastics that require higher processing temperatures.
-
Lightfastness: Lightfastness, rated on the Blue Wool Scale from 1 (poor) to 8 (excellent), is a measure of a color's resistance to fading upon light exposure. Solvent Yellow 114 shows the highest lightfastness (7-8), making it ideal for applications with significant light exposure. This compound has a comparatively lower rating of 5-6.
-
Migration Resistance: This property is crucial for preventing the dye from leaching out of the plastic matrix. While specific scaled data is not uniformly available, manufacturer datasheets indicate that Solvent Yellow 93 and Solvent Orange 60 possess excellent migration resistance.
-
Polymer Compatibility: All listed dyes are compatible with a wide range of common plastics like Polystyrene (PS), ABS, and PMMA. However, for high-temperature engineering plastics like Polycarbonate (PC) and PET, dyes with higher heat stability such as SY93, SY114, and SO60 are recommended.
Experimental Protocols
The data presented is generated using standardized testing methodologies to ensure comparability and reliability. Below are the detailed protocols for the key experiments cited.
1. Heat Stability Determination
The thermal stability of a colorant in a specific polymer is determined by observing the color change after exposure to elevated temperatures, simulating processing conditions.
-
Governing Standard: Based on methods like DIN 53774, DIN EN 12877-2, or EN 12877-3.
-
Methodology:
-
Sample Preparation: The solvent dye is mixed with the plastic granulate (e.g., Polystyrene) and a standard amount of titanium dioxide (e.g., 0.1% TiO₂) to create a non-transparent sample. A pure tone (0.05% dye) sample is also prepared.
-
Processing: The mixture is processed through an injection molding machine or a two-roll mill at a series of increasing temperatures (e.g., in 20°C increments).
-
Dwell Time: The material is held at each temperature for a specified duration, typically 5 minutes.
-
Assessment: The color of the processed plastic chips at each temperature is compared against a reference sample processed at the lowest temperature.
-
Endpoint: The heat resistance value is the maximum temperature at which no significant color change (often defined as a color difference of ΔE*ab ≤ 3 according to DIN 6174) is observed.
-
2. Lightfastness Testing
Lightfastness assesses the resistance of the colored material to fading or color change when exposed to light.
-
Governing Standard: ISO 105-B02, ISO 4892-2, or DIN 53387/A.
-
Methodology:
-
Sample Preparation: Test plaques of the colored plastic are prepared according to the heat stability protocol.
-
Exposure: The samples are placed in a weathering chamber equipped with a filtered Xenon arc lamp, which simulates the full spectrum of natural sunlight.
-
Blue Wool Scale: Alongside the test samples, a set of standardized Blue Wool reference strips (rated 1 to 8) are exposed simultaneously.
-
Assessment: The samples are periodically inspected. The lightfastness rating is determined by identifying which Blue Wool strip shows a similar degree of fading as the test sample. For example, if the sample has faded to the same extent as Blue Wool strip number 7, its lightfastness is rated as 7.
-
3. Migration Resistance Evaluation
This test evaluates the tendency of a dye to move from the colored plastic to a contacting surface.
-
Governing Standard: Based on methods like DIN 53775.
-
Methodology:
-
Sample Preparation: A sheet of the colored plastic is produced.
-
Contact Test: The colored plastic sheet is placed in direct contact with a sheet of uncolored, plasticized PVC.
-
Incubation: The composite stack is subjected to pressure (e.g., 50 kPa) and elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).
-
Assessment: After incubation, the uncolored PVC sheet is examined for any color staining. The degree of color transfer is assessed visually against a 5-step grey scale (ISO 105-A03), where a rating of 5 signifies no migration.
-
Visualization of Dye Selection Logic
The process of selecting an appropriate solvent dye for a plastic application involves a series of logical steps based on material properties and application requirements. The following diagram illustrates this decision-making workflow.
Caption: Decision workflow for selecting a solvent dye based on polymer type and performance needs.
References
Unveiling the Purity of Solvent Yellow 16: A Chromatographic Comparison
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of chromatographic methods for the validation of Solvent Yellow 16 purity, supported by experimental data and detailed protocols to aid in selecting the most suitable analytical technique.
This compound, a pyrazolone (B3327878) azo dye, finds applications in various industries, including plastics, waxes, and inks. Its purity is a critical quality attribute that can significantly impact the performance and safety of the final product. Chromatographic techniques are powerful tools for assessing the purity of such dyes by separating the main component from any impurities. This guide delves into the most common and effective chromatographic methods for this purpose: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE), alongside a look at potential non-chromatographic alternatives.
Comparative Analysis of Chromatographic Techniques
The choice of analytical method for purity determination depends on various factors, including the required resolution, sensitivity, speed, and available instrumentation. Below is a summary of the key performance characteristics of HPLC, HPTLC, and CE for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. | Separation based on differential migration of analytes over a planar stationary phase with a liquid mobile phase. | Separation based on the differential migration of charged analytes in an electric field within a narrow capillary. |
| Resolution | High to very high, capable of separating closely related impurities. | Moderate to high, suitable for routine purity checks and screening. | Very high, excellent for resolving complex mixtures and isomers. |
| Sensitivity | High, with various sensitive detectors available (UV-Vis, DAD, MS). A limit of detection (LOD) of 40 ng/sample has been reported for HPLC-UV analysis of similar dyes.[1] | Good, with densitometric scanning for quantification. | Very high, especially with sensitive detectors like Diode Array Detector (DAD). |
| Analysis Time | Typically 10-30 minutes per sample. | High throughput, as multiple samples can be analyzed simultaneously on a single plate. | Fast, with analysis times often in the range of 5-15 minutes. |
| Quantitative Accuracy | Excellent, with methods like peak area normalization providing high accuracy. A purity of >98.5% for a related dye has been determined by HPLC. | Good, but can be influenced by spotting technique and plate quality. | Excellent, with high reproducibility of migration times and peak areas. |
| Instrumentation Cost | High | Moderate | Moderate to High |
| Solvent Consumption | Relatively high | Low | Very low |
In-Depth Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound using HPLC, HPTLC, and CE.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
HPLC is a widely used and robust technique for the purity determination of dyes.[2] A reversed-phase HPLC method using a C18 column is generally suitable for separating this compound from its potential non-polar impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient Program: A typical gradient might start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis detection at the maximum absorbance wavelength (λmax) of this compound (around 350-400 nm). A DAD allows for the acquisition of the entire UV-Vis spectrum of each peak, aiding in peak identification and purity assessment.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity of this compound is typically determined using the peak area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for routine quality control and purity screening of dyes.
Experimental Protocol:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Apply the sample and standard solutions as bands using an automated TLC applicator.
-
Mobile Phase (Developing Solvent): A mixture of non-polar and polar solvents. A good starting point could be a mixture of Toluene:Ethyl Acetate (e.g., 8:2 v/v). The optimal mobile phase composition should be determined experimentally to achieve good separation.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: After development, dry the plate and visualize the separated bands under UV light (at 254 nm and 366 nm). Densitometric scanning can be used for quantification.
-
Purity Assessment: The purity is assessed by comparing the Rf values and the intensity of the main spot with that of a reference standard. The presence of additional spots indicates impurities.
Capillary Electrophoresis (CE)
CE is a powerful technique that offers very high separation efficiency and is particularly useful for analyzing charged or polar compounds. For azo dyes like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often suitable.
Experimental Protocol:
-
Instrumentation: A capillary electrophoresis system with a DAD.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution containing a surfactant to form micelles, for example, 25 mM sodium borate (B1201080) buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (B86663) (SDS).
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: DAD detection at the λmax of this compound.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent at a suitable concentration.
-
Purity Analysis: The purity is determined by the relative peak area of the main component in the electropherogram.
Alternative Method: Differential Scanning Calorimetry (DSC)
For crystalline substances like this compound, Differential Scanning Calorimetry (DSC) can be employed as a non-chromatographic method for purity determination.[3][4] This technique is based on the principle of melting point depression, where impurities lower and broaden the melting range of a pure substance.
Principle: DSC measures the heat flow into a sample as a function of temperature. The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting endotherm. The van't Hoff equation can be used to calculate the mole fraction of impurities from the shape of the melting peak.
Advantages:
-
Provides a measure of the total mole fraction of soluble impurities.
-
Does not require the identification or separation of individual impurities.
-
Relatively fast analysis.
Limitations:
-
Only applicable to crystalline and thermally stable compounds.
-
Less sensitive than chromatographic methods for detecting trace impurities.
-
Does not provide information on the nature of the impurities.
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process, the following diagrams illustrate the general workflow for chromatographic purity validation and a decision tree for selecting the appropriate method.
References
A Spectroscopic Showdown: Unraveling the Identities of Solvent Yellow 16 and Sudan Yellow 3G
In the world of industrial colorants, precise identification and characterization are paramount. This guide delves into a spectroscopic comparison of Solvent Yellow 16 and Sudan Yellow 3G, two dyes that, despite their different names, are revealed to be one and the same. We further extend our analysis to a closely related alternative, Solvent Yellow 18, to provide a clear comparative framework for researchers, scientists, and professionals in drug development.
It is important to note that "this compound" and "Sudan Yellow 3G" are commercial names for the same chemical entity, identified by the CAS number 4314-14-1 and the Colour Index number C.I. 12700.[1][2][3] This guide will therefore treat them as a single substance and compare its properties to Solvent Yellow 18 (CAS 6407-78-9; C.I. 12740) to highlight the spectroscopic differences that arise from subtle structural variations.[4][5]
Chemical Identity and Structural Comparison
The foundational identity of these dyes is rooted in their molecular structure. Both this compound and Sudan Yellow 3G are chemically known as 3-Methyl-1-phenyl-4-(phenylazo)-1H-pyrazol-5(4H)-one. Solvent Yellow 18, while also a pyrazolone-based azo dye, features two additional methyl groups on the phenylazo moiety. This seemingly minor difference in chemical structure gives rise to distinct spectroscopic properties.
Table 1: Chemical and Physical Properties
| Property | This compound / Sudan Yellow 3G | Solvent Yellow 18 |
| Synonyms | C.I. 12700, Disperse Yellow 16 | C.I. 12740, Oil Yellow DX, Sudan Yellow G |
| CAS Number | 4314-14-1 | 6407-78-9 |
| Chemical Formula | C₁₆H₁₄N₄O | C₁₈H₁₈N₄O |
| Molecular Weight | 278.31 g/mol | 306.36 g/mol |
| Appearance | Bright greenish-yellow powder | Brilliant yellow to reddish-yellow powder |
Spectroscopic Data Comparison
The primary method for differentiating and characterizing colored compounds like these solvent dyes is through UV-Visible (UV-Vis) absorption spectroscopy. This technique measures the wavelengths of light that a substance absorbs. The wavelength of maximum absorbance (λmax) is a key characteristic. While specific experimental values can vary slightly with solvent and concentration, the general absorption region provides a valuable fingerprint.
Table 2: UV-Visible Absorption Data
| Compound | Solvent | λmax (nm) | Reference |
| This compound / Sudan Yellow 3G | Ethanol | ~399 | |
| Solvent Yellow 18 | Ethanol | Not explicitly found |
Note: The λmax for Solvent Yellow 18 was not explicitly available in the searched literature. However, based on the observed color, it is expected to have a λmax in a similar region to this compound.
Experimental Protocols
To ensure reproducible and accurate spectroscopic data, standardized experimental protocols are essential. Below are detailed methodologies for UV-Vis absorption and fluorescence spectroscopy.
UV-Visible Absorption Spectroscopy
This protocol outlines the steps for determining the UV-Vis absorption spectrum and the wavelength of maximum absorbance (λmax) for a solvent dye.
a. Materials and Equipment:
-
Solvent dye (e.g., this compound or Solvent Yellow 18)
-
Spectroscopic grade solvent (e.g., ethanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
b. Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the dye (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a stock solution.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU. This is typically in the micromolar (µM) concentration range.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent. Place it in the reference and sample holders of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 250-700 nm).
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the dye solution. Then, fill the cuvette with the dye solution and place it in the sample holder.
-
Spectrum Acquisition: Scan the sample over the same wavelength range used for the baseline correction.
-
Data Analysis: The resulting spectrum will show the absorbance of the dye as a function of wavelength. Identify the wavelength at which the highest absorbance peak occurs; this is the λmax.
Fluorescence Spectroscopy
This protocol describes how to measure the fluorescence emission spectrum of a dye.
a. Materials and Equipment:
-
Fluorescent dye solution (prepared as for UV-Vis)
-
Fluorometer-grade quartz cuvettes
-
Spectrofluorometer
b. Procedure:
-
Solution Preparation: Use a dilute solution of the dye, typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Spectrofluorometer Setup: Turn on the instrument and allow the excitation lamp to stabilize.
-
Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Emission Scan: Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a longer wavelength (e.g., if λ_exc is 400 nm, scan from 410 nm to 700 nm).
-
Data Analysis: The resulting spectrum will show the fluorescence intensity as a function of emission wavelength. The peak of this spectrum is the wavelength of maximum fluorescence emission.
Experimental Workflow
The logical flow of spectroscopic analysis is crucial for obtaining reliable comparative data. The following diagram illustrates a typical workflow.
Caption: Workflow for Spectroscopic Comparison of Dyes.
References
A Comparative Performance Analysis of Solvent Yellow 16 and Other Azo Dyes in Ink Formulations
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of ink formulation, the selection of colorants is a critical decision that profoundly impacts the final product's performance, stability, and application suitability. Among the vast array of available dyes, azo dyes represent a significant class, widely utilized for their strong color strength and cost-effectiveness. This guide provides an in-depth, objective comparison of Solvent Yellow 16 against other common azo dyes used in ink systems, supported by experimental data and detailed methodologies to aid researchers and scientists in making informed decisions.
Introduction to this compound
This compound, also known by its Colour Index name C.I. 12700, is a monoazo dye characterized by its brilliant greenish-yellow hue.[1] It is widely used in various applications, including printing inks, transparent lacquers, and the coloring of plastics and resins.[2][3] Its performance in ink formulations is dictated by several key properties, including solubility in organic solvents, lightfastness, thermal stability, and color strength. Understanding these characteristics is paramount when comparing it to other azo dyes.
Performance Comparison of Azo Dyes
The performance of a dye in an ink formulation is a multi-faceted issue. Key parameters for comparison include lightfastness, which indicates the resistance to fading when exposed to light; heat resistance, crucial for printing processes involving heat; and solubility in common ink solvents, which affects the ink's stability and flow properties. The following table summarizes the performance characteristics of this compound and a selection of other commercially important yellow and orange azo dyes.
Table 1: Comparative Performance Data of Selected Azo Dyes
| Property | This compound | Pigment Yellow 12 | Pigment Yellow 13 | Pigment Yellow 74 | Pigment Yellow 83 | Solvent Orange 60 |
| C.I. Name | This compound | Pigment Yellow 12 | Pigment Yellow 13 | Pigment Yellow 74 | Pigment Yellow 83 | Solvent Orange 60 |
| Chemical Class | Monoazo | Diarylide Azo | Diarylide Azo | Monoazo | Diarylide Azo | Aminoketone |
| Shade | Greenish Yellow | Greenish/Reddish Yellow | Reddish Yellow | Greenish Yellow | Reddish Yellow | Yellowish Orange |
| Melting Point (°C) | ~160 | ~317 | ~344 | ~293 | >300 | ~230 |
| Lightfastness (in PS, Scale 1-8) | 6-7 | 3 | 4 | 5-7 | 7-8 | 8 |
| Heat Resistance (°C) | ~268 | ~180 | ~200 | ~140-180 | ~200 | ~300 |
| Solubility (g/L at 20°C) | ||||||
| Ethanol (B145695) | 4.8[4] | Slightly Soluble[2] | Slightly Soluble | Resistance Rating: 3-4/5 | Resistance Rating: 4-5/5 | 0.8 |
| Ethyl Acetate (B1210297) | 28.5 | - | Resistance Rating: 4/5 | Resistance Rating: 2-3/5 | Resistance Rating: 3-4/5 | 2.5 |
| MEK | - | - | Resistance Rating: 3/5 | Resistance Rating: 3/5 | Resistance Rating: 5/5 | 10 |
| Toluene/Methylbenzene | 68.2 | Slightly Soluble | Slightly Soluble | - | - | 5 |
Note: Data is compiled from various sources and testing conditions may vary. The lightfastness and heat resistance for pigments (PY series) are often tested in plastics (e.g., PS - Polystyrene), which can be indicative of their performance in non-aqueous ink systems. Resistance ratings are typically on a 1-5 scale where 5 is excellent.
From the data, this compound exhibits good lightfastness and heat resistance, making it a robust choice for many solvent-based ink applications. In comparison, while diarylide pigments like Pigment Yellow 12 and 13 are widely used, they generally show lower lightfastness. Pigment Yellow 74 offers a good balance of properties, whereas Pigment Yellow 83 and Solvent Orange 60 demonstrate superior lightfastness and thermal stability.
The solubility profile of this compound in common organic solvents like ethanol and ethyl acetate is well-documented, which is a critical advantage for formulating stable liquid inks. In contrast, many azo pigments have limited solubility and are used as dispersions.
Experimental Protocols
To ensure objective and reproducible comparisons of dye performance, standardized experimental protocols are essential. Below are detailed methodologies for key performance assessments.
Lightfastness Testing
The lightfastness of dyes in inks is determined by exposing a printed sample to a controlled light source that simulates sunlight.
Experimental Protocol: Lightfastness Assessment (based on ISO 12040)
-
Sample Preparation: Prepare a standardized print of the ink on a reference substrate as specified in ISO 2834. A portion of the print is masked with an opaque cover.
-
Reference Standard: A Blue Wool Scale, consisting of eight strips of wool dyed with blue dyes of progressively higher lightfastness (1=very poor, 8=excellent), is exposed alongside the test sample.
-
Exposure: The sample and Blue Wool Scale are exposed to a filtered xenon-arc lamp, which mimics the spectral distribution of sunlight, under controlled conditions of temperature and humidity.
-
Evaluation: The exposure is continued until a noticeable color change, corresponding to a specific step on the Grey Scale for assessing color change (e.g., Step 3), is observed on the test print.
-
Rating: The lightfastness of the print is then rated by comparing which of the eight Blue Wool references has faded to a similar degree as the test sample.
Thermal Stability Testing
Thermal stability is crucial for inks that undergo heat-setting or are used in high-temperature printing processes.
Experimental Protocol: Thermal Stability Assessment
-
Sample Preparation: A sample of the liquid ink or a dried film of the ink is placed in a temperature-controlled oven.
-
Heating: The sample is heated to a specified temperature (e.g., 150°C, 200°C) for a defined period (e.g., 30 minutes).
-
Color Measurement: The color of the sample is measured before and after heating using a spectrophotometer or colorimeter to determine the color difference (ΔE*).
-
Evaluation: A smaller ΔE* value indicates higher thermal stability. The maximum temperature at which the dye shows no significant color change is reported as its heat resistance.
Solubility Testing
Determining the solubility of a dye in various solvents is fundamental for ink formulation.
Experimental Protocol: Gravimetric Solubility Determination
-
Solvent Selection: A range of organic solvents relevant to ink formulations (e.g., ethanol, ethyl acetate, methyl ethyl ketone) are selected.
-
Saturation: An excess amount of the dye is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 20°C) for a prolonged period (e.g., 24 hours) to ensure saturation is reached.
-
Separation: The saturated solution is carefully filtered to remove any undissolved solid dye.
-
Quantification: A known volume of the clear, saturated filtrate is evaporated to dryness in a pre-weighed dish.
-
Calculation: The weight of the residue is measured, and the solubility is calculated and expressed in grams per liter (g/L).
Visualization of Dye Selection Workflow
The process of selecting an appropriate azo dye for a specific ink application can be visualized as a decision-making workflow. The following diagram, generated using Graphviz, illustrates this logical relationship.
Caption: Azo Dye Selection Workflow for Inks.
This decision tree guides a researcher through key considerations, starting from the application's requirements for lightfastness and heat resistance, through to the choice between a soluble dye or a pigment dispersion, and finally considering cost constraints before final selection and testing.
Conclusion
This compound emerges as a versatile and well-performing azo dye for solvent-based ink systems, offering a good balance of lightfastness, thermal stability, and, crucially, high solubility in common organic solvents. While other azo dyes and pigments like Pigment Yellow 83 and Solvent Orange 60 may offer superior performance in specific aspects such as lightfastness or heat resistance, they may present challenges in solubility or cost. Conversely, more economical options like Pigment Yellow 12 and 13 often compromise on durability. The selection of the optimal azo dye is therefore a nuanced decision that requires careful consideration of the specific application's demands, the ink formulation's chemistry, and the desired cost-performance balance. This guide provides the foundational data and methodologies to support a rational and evidence-based selection process.
References
A Comparative Cost-Benefit Analysis of Solvent Yellow 16 in Manufacturing
This guide provides a comprehensive cost-benefit analysis of using C.I. Solvent Yellow 16 (CAS No. 4314-14-1) in various manufacturing applications. It is intended for researchers, scientists, and professionals in fields where high-performance colorants are required, offering an objective comparison with alternative dyes based on performance data, safety profiles, and economic considerations.
Introduction to this compound
This compound, also known as Sudan Yellow 146 or C.I. 12700, is a monoazo solvent dye characterized by its brilliant greenish-yellow hue.[1][2] It is widely used for coloring hydrocarbon-based, nonpolar materials such as plastics, resins, transparent paints, printing inks, and aluminum foils.[3][4][5] Its popularity stems from a combination of good solubility in organic solvents, strong color intensity, and favorable resistance properties. Chemically, it is identified as 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-Pyrazol-3-one.
Cost-Benefit Analysis
The selection of a colorant in a manufacturing process involves a trade-off between performance, safety, regulatory compliance, and cost. This section breaks down the benefits and associated costs of using this compound.
2.1. Performance Benefits
The primary benefits of this compound lie in its physical and chemical properties, which make it suitable for demanding applications, particularly in plastics and polymers.
-
Thermal Stability : The dye exhibits good heat resistance, a critical factor in high-temperature processes like injection molding and extrusion. It has a melting point of approximately 155-160°C and can withstand temperatures up to 268°C in polystyrene (PS).
-
Light Fastness : this compound demonstrates good to superior light fastness, rated at 6-7 on a scale of 1 to 8 (where 8 is superior). This ensures color stability and longevity in the final product when exposed to light.
-
Solubility and Compatibility : A key advantage is its excellent solubility in a range of organic solvents and polymers, including PS, ABS, PC, PMMA, and PET. This ensures uniform color distribution and avoids issues like precipitation during storage or processing.
-
Color Strength and Brilliance : It provides a bright, transparent greenish-yellow shade, allowing for vibrant coloration at low dosages (typically 0.025% to 0.05%).
2.2. Associated Costs and Risks
The "costs" associated with this compound extend beyond its purchase price to include regulatory, environmental, and safety considerations.
-
Regulatory and Safety Profile : While not classified as acutely toxic or a skin/eye irritant under GHS criteria, it is an azo dye. Certain azo dyes can cleave to form carcinogenic aromatic amines, a significant concern that necessitates rigorous testing for regulatory compliance, especially for products with potential skin contact.
-
Environmental Impact : Solvent dyes, being persistent and not readily biodegradable, can pose ecotoxic hazards if released into the environment. Safety data indicates potential for long-lasting harmful effects on aquatic life. Disposal must be handled by licensed chemical destruction plants to avoid environmental contamination.
-
Migration Risk : In some applications, particularly those involving food contact or medical devices, there is a risk of dye migration from the polymer matrix. This necessitates thorough testing and may preclude its use in sensitive applications. The selection of dyes with excellent migration resistance is crucial in these contexts.
Performance Comparison with Alternatives
The decision to use this compound should be made in the context of available alternatives. The following table compares its key performance metrics with other common solvent yellow dyes.
| Property | This compound | Solvent Yellow 114 | Solvent Yellow 163 | Solvent Yellow 176 |
| C.I. Name | 12700 | - | 58840 | 47023 |
| CAS No. | 4314-14-1 | 75216-45-4 | - | 10319-14-9 |
| Color Shade | Greenish-Yellow | Greenish-Yellow | Reddish-Yellow | Reddish-Yellow |
| Heat Resistance | ~268°C (in PS) | High | High | 260°C |
| Light Fastness (1-8 Scale) | 6-7 | 7-8 | 6-7 | - |
| Key Features | Good overall properties, widely used. | Excellent light and heat fastness. | Good heat and light fastness. | Reddish shade, good heat resistance. |
| Primary Applications | PS, ABS, PC, PMMA, SAN, Inks. | PET, Engineering Plastics. | PS, PMMA, PC. | PS, PMMA, PC, PA6. |
Data compiled from multiple sources.
Experimental Protocols
To validate the performance and safety of this compound or its alternatives, the following standardized experimental protocols are recommended.
4.1. Protocol for Determining Thermal Stability
-
Objective : To assess the temperature at which the dye begins to decompose or change color within a specific polymer.
-
Methodology :
-
Prepare a masterbatch by mixing the dye (e.g., at 0.1% concentration) with the desired polymer resin (e.g., Polystyrene).
-
Use an injection molding machine to produce color plaques at incrementally increasing temperatures (e.g., in 10°C steps from 200°C to 300°C).
-
Hold the material in the barrel for a standardized dwell time (e.g., 5 minutes) at each temperature step.
-
Visually and instrumentally (using a spectrophotometer) compare the color of the plaques against a control sample produced at a low, non-degrading temperature.
-
The thermal stability is defined as the highest temperature at which no significant color change (ΔE* < 1.0) occurs.
-
4.2. Protocol for Evaluating Light Fastness
-
Objective : To determine the resistance of the colored material to fading upon exposure to light.
-
Methodology :
-
Prepare standardized colored plaques or films as described above.
-
Use a Xenon Arc Weather-Ometer, which simulates natural sunlight.
-
Expose the samples to a controlled cycle of light and humidity according to industry standards (e.g., ISO 4892-2 or ASTM G155).
-
Simultaneously expose a set of Blue Wool standards (rated 1-8) alongside the test samples.
-
Periodically assess the color change of the samples against an unexposed control.
-
The light fastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading as the test sample.
-
4.3. Protocol for Azo Dye Cleavage Analysis (Reductive Cleavage)
-
Objective : To screen for the release of banned carcinogenic aromatic amines from the azo dye structure.
-
Methodology :
-
Sample Preparation : Weigh a precise amount of the dyed material (e.g., 1.0 g of plastic shavings or textile).
-
Reductive Cleavage : Place the sample in a reaction vessel with a pre-heated (70°C) citrate (B86180) buffer solution to create an aqueous environment. Add a sodium dithionite (B78146) solution to initiate the chemical reduction of the azo bonds. Maintain the reaction at 70°C for 30 minutes.
-
Extraction : After cooling, extract the resulting solution to isolate any released amines. This can be done via liquid-liquid extraction with a solvent like diethyl ether or using a Solid Phase Extraction (SPE) cartridge.
-
Analysis : Concentrate the extract and inject it into a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC separates the various components, and the MS identifies the specific amines based on their mass-to-charge ratio.
-
Quantification : Compare the results against known standards to quantify the concentration of any detected banned amines. The regulatory limit in many regions is typically below 30 parts per million (ppm).
-
Visualized Workflows and Decision Models
The following diagrams illustrate key processes for dye evaluation and selection.
Caption: Decision workflow for solvent dye selection.
References
High-Temperature Alternatives to Solvent Yellow 16: A Comparative Guide
For researchers, scientists, and drug development professionals requiring high-performance colorants for demanding applications, the thermal stability of solvent dyes is a critical consideration. Solvent Yellow 16, a monoazo dye, finds use in various polymers but can fall short in high-temperature engineering plastics. This guide provides an objective comparison of this compound with several viable alternatives, supported by experimental data to inform selection for high-temperature environments.
Performance Comparison of High-Temperature Yellow Solvent Dyes
The following table summarizes the key performance indicators of this compound and its alternatives. Data has been compiled from various technical datasheets and industry sources.
| C.I. Name | Chemical Class | Heat Resistance (in Polystyrene) | Lightfastness (Blue Wool Scale) |
| This compound | Monoazo | 260-270°C | 6-7 |
| Solvent Yellow 93 | Pyrazolone (B3327878) | >300°C[1] | 7 |
| Solvent Yellow 114 | Quinophthalone | 300°C[2] | 7-8 |
| Solvent Yellow 163 | Anthraquinone (B42736) | 300°C[3] | 8 |
| Solvent Yellow 184 | Aminoketone | 260°C min[4] | 5-6[4] |
| Solvent Orange 60 | Aminoketone | 300°C | 7-8 |
Detailed Performance Analysis
This compound serves as the baseline for this comparison. With a heat resistance of up to 270°C in polystyrene, it is suitable for a range of applications. However, for engineering plastics processed at higher temperatures, its stability may be insufficient.
Solvent Yellow 93 emerges as a strong candidate with a heat resistance exceeding 300°C and good lightfastness. Its pyrazolone structure contributes to its enhanced thermal stability.
Solvent Yellow 114 , a quinophthalone dye, also demonstrates excellent thermal stability at 300°C and superior lightfastness (7-8).
Solvent Yellow 163 , an anthraquinone dye, offers the highest lightfastness (8) in this comparison, coupled with a heat resistance of 300°C, making it ideal for applications requiring exceptional durability.
Solvent Yellow 184 , an aminoketone, provides a heat resistance of at least 260°C and a lightfastness of 5-6.
Solvent Orange 60 , another aminoketone, delivers a high heat resistance of 300°C and excellent lightfastness (7-8), presenting a vibrant, heat-stable alternative.
Chemical Structures and Thermal Stability
The thermal stability of a solvent dye is intrinsically linked to its molecular structure. Dyes with more rigid and complex aromatic systems, such as anthraquinone and quinophthalone structures, generally exhibit higher heat resistance compared to simpler monoazo dyes.
Caption: Relationship between chemical structure and thermal stability.
Experimental Protocols
Objective and standardized testing is crucial for comparing the performance of solvent dyes. Below are summaries of key experimental methodologies.
Thermal Stability Assessment
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the dye.
-
Methodology: A small, accurately weighed sample (5-10 mg) of the dye is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The instrument continuously records the weight of the sample as a function of temperature. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.
2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting point and glass transition temperature.
-
Methodology: A small, accurately weighed sample (2-5 mg) is hermetically sealed in a DSC pan. A reference pan (usually empty) is also prepared. Both pans are heated at a controlled linear rate. The difference in heat flow required to raise the temperature of the sample and the reference is measured. Endothermic and exothermic peaks in the resulting thermogram indicate thermal events.
Lightfastness Evaluation
1. ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test
-
Objective: To determine the resistance of the color to fading upon exposure to an artificial light source representative of natural daylight.
-
Methodology: A specimen of the colored polymer is exposed to a xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool references (rated 1 to 8, with 8 being the most lightfast) are exposed. The lightfastness of the specimen is assessed by comparing the change in its color to the change in color of the blue wool references.
2. ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials
-
Objective: To approximate the color change that can be expected over time when materials are exposed to indoor illumination.
-
Methodology: This standard describes several methods, including exposure to natural daylight filtered through window glass and exposure to a xenon-arc device simulating daylight filtered through window glass. Color measurements are taken before and after exposure, and the color difference is calculated.
Colorimetric Measurement
1. CIELAB (Lab*) Color Space
-
Objective: To quantify color and color differences objectively.
-
Methodology: A spectrophotometer or colorimeter is used to measure the spectral reflectance or transmittance of the colored plastic sample. These values are then converted into the CIELAB color space coordinates:
-
L* : Lightness (0 = black, 100 = white)
-
a : Red/green axis (+a = red, -a* = green)
-
b : Yellow/blue axis (+b = yellow, -b* = blue) The color difference (ΔE*) between two samples can be calculated to provide a quantitative measure of the change in color.
-
Decision-Making Workflow for Dye Selection
The selection of an appropriate high-temperature solvent dye involves a systematic evaluation of application requirements and dye performance characteristics.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. China Solvent Yellow 114 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 3. union-pigment.com [union-pigment.com]
- 4. China Fluorescent Yellow T (Solvent Yellow 184) Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]
Navigating the Pitfalls of Staining: A Guide to Cross-Reactivity and Interference of Solvent Yellow 16 in Research Assays
For researchers, scientists, and drug development professionals, the accuracy and reliability of experimental data are paramount. However, common laboratory reagents can sometimes introduce unforeseen variables, leading to confounded results. This guide provides a comprehensive comparison of Solvent Yellow 16, a widely used azo dye, and its potential for cross-reactivity and interference in various assays. We present supporting experimental insights, discuss alternative staining solutions, and provide detailed protocols to help researchers mitigate these challenges.
This compound, also known by names such as Sudan Yellow 3G and C.I. 12700, is a synthetic dye with broad applications in coloring plastics, resins, inks, and even in cosmetics.[1][2] Its vibrant yellow hue makes it a popular choice for various industrial and commercial purposes. In a laboratory setting, it belongs to the Sudan family of dyes, which are utilized for staining triglycerides and lipids.[3] However, the very properties that make it an effective colorant can also be a source of significant interference in sensitive biological assays.
The Specter of Interference: How this compound Can Skew Your Data
The core issue with using colored compounds like this compound in biological assays is their potential to interfere with the detection methods. This interference can manifest in several ways, primarily through spectral overlap and direct interaction with assay components.
Spectral Interference in Colorimetric and Fluorometric Assays:
Colorimetric assays rely on the measurement of color changes to determine the concentration of an analyte.[4][5] The inherent yellow color of this compound can absorb light in the same spectral region as the chromophores being measured, leading to artificially high or low absorbance readings.
Similarly, in fluorescence-based assays, colored compounds can cause interference by absorbing either the excitation or the emission light, a phenomenon known as quenching. This can result in a significant reduction of the fluorescent signal, leading to inaccurate quantification. Many small molecules are known to be optically active and can interfere with fluorescence-based assays, either by fluorescing themselves and causing false-positive signals or by quenching the signal.
Cross-Reactivity with Assay Enzymes:
A more direct form of interference can occur when the dye interacts with the enzymes used in the assay. Azo dyes, the chemical class to which this compound belongs, have been shown to interact with horseradish peroxidase (HRP), a workhorse enzyme in many ELISA kits. For instance, the azo dye Remazol blue has been identified as a strong competitive inhibitor of HRP. This inhibition can drastically reduce the enzymatic activity, leading to a weaker signal and an underestimation of the analyte concentration.
Performance Comparison: this compound vs. Non-Interfering Alternatives
To illustrate the potential for interference, consider a typical ELISA protocol. The presence of a colored, enzyme-inhibiting compound like this compound can introduce significant variability.
| Assay Type | Potential Interference from this compound | Alternative Approach | Expected Outcome with Alternative |
| HRP-based ELISA | Competitive inhibition of HRP, leading to decreased signal and underestimation of analyte. Spectral interference with colorimetric substrates (e.g., TMB). | Use of an alternative enzyme system (e.g., alkaline phosphatase) or a non-interfering detection method. Use of a spectrally distinct substrate. | More accurate quantification of the analyte due to uninhibited enzyme activity and reduced spectral overlap. |
| Fluorescence Microscopy | Potential for autofluorescence or quenching of the fluorescent signal from probes, leading to inaccurate localization or quantification. | Use of fluorescent dyes with emission spectra that do not overlap with the absorbance spectrum of this compound. Use of bright, photostable fluorophores. | Clearer, more reliable fluorescent signals with improved signal-to-noise ratio. |
| Flow Cytometry | Absorption of excitation/emission light from fluorescently labeled antibodies, leading to decreased signal intensity and potential for incorrect cell population gating. | Selection of fluorochromes with emission wavelengths outside the absorbance range of this compound. Compensation for spectral overlap. | Accurate measurement of cell populations and surface markers. |
Experimental Protocols for Assessing Interference
To empower researchers to identify and mitigate potential interference from this compound or other colored compounds, we provide the following detailed experimental protocols.
Protocol 1: Assessing the Impact of this compound on HRP-Based ELISA
Objective: To determine if this compound interferes with the enzymatic activity of Horseradish Peroxidase (HRP) in a standard ELISA.
Materials:
-
ELISA plate pre-coated with a specific antigen
-
Blocking buffer (e.g., 5% BSA in PBS)
-
HRP-conjugated detection antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
This compound stock solution (in an appropriate solvent like DMSO)
-
Microplate reader
Procedure:
-
Plate Preparation: Block a pre-coated ELISA plate with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Wash the plate three times with wash buffer. Add the HRP-conjugated detection antibody to all wells.
-
Interference Spiking:
-
In a set of "test" wells, add serial dilutions of this compound (e.g., from 100 µM down to 0.1 µM).
-
In a set of "control" wells, add the same volume of the solvent used for the this compound stock solution (e.g., DMSO).
-
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove any unbound reagents.
-
Substrate Reaction: Add TMB substrate to all wells and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to all wells.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the absorbance values between the "test" and "control" wells. A significant decrease in absorbance in the presence of this compound indicates interference.
Expected Results: A dose-dependent decrease in the absorbance signal in the wells containing this compound would suggest either direct inhibition of HRP or spectral interference with the TMB product.
Workflow for Assessing HRP-Based ELISA Interference
Caption: Workflow for evaluating this compound interference in an HRP-based ELISA.
Protocol 2: Evaluating Spectral Interference of this compound in a Fluorescence Assay
Objective: To assess the potential of this compound to cause spectral interference (quenching or autofluorescence) in a fluorescence-based assay.
Materials:
-
Black, clear-bottom 96-well plate
-
Fluorophore solution (e.g., a fluorescently labeled antibody or a fluorescent dye like FITC)
-
This compound stock solution (in an appropriate solvent like DMSO)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Plate Setup:
-
Test Wells: Add a fixed concentration of the fluorophore solution to a series of wells. Then, add serial dilutions of this compound.
-
Fluorophore Control Wells: Add the same concentration of the fluorophore solution and the solvent used for this compound.
-
Dye Control Wells: Add assay buffer and the same serial dilutions of this compound to assess its intrinsic fluorescence.
-
Blank Wells: Add only the assay buffer.
-
-
Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Data Acquisition:
-
Set the fluorescence microplate reader to the excitation and emission wavelengths of the chosen fluorophore.
-
Measure the fluorescence intensity of all wells.
-
-
Analysis:
-
Quenching: Compare the fluorescence intensity of the "Test Wells" to the "Fluorophore Control Wells." A decrease in fluorescence in the presence of this compound indicates quenching.
-
Autofluorescence: Compare the fluorescence intensity of the "Dye Control Wells" to the "Blank Wells." Any significant fluorescence from the dye itself indicates autofluorescence.
-
Expected Results: A reduction in the fluorescence signal in the test wells would point to quenching by this compound. An increase in the signal in the dye control wells would indicate that the dye itself is fluorescent at the tested wavelengths.
Logical Flow for Assessing Fluorescence Interference
Caption: Decision tree for identifying quenching or autofluorescence from this compound.
Recommendations and Alternatives
Given the potential for interference, it is prudent for researchers to consider alternatives to this compound, especially when working with sensitive assays.
-
For Lipid Staining: Consider using fluorescent lipid stains such as Nile Red or BODIPY derivatives. These dyes offer high specificity and sensitivity, and their spectral properties are well-characterized, allowing for better management of potential spectral overlap.
-
For General Staining: When a non-fluorescent counterstain is needed, explore options from different chemical classes that do not possess the azo group. Natural dyes, while potentially more variable, can sometimes offer a non-interfering alternative.
-
Assay Design: If the use of a colored compound is unavoidable, designing the assay to minimize interference is crucial. This can include:
-
Using red-shifted fluorophores to avoid the absorbance spectrum of the yellow dye.
-
Employing time-resolved fluorescence assays, which can help to distinguish between the short-lived fluorescence of interfering compounds and the long-lived fluorescence of the specific probe.
-
Implementing robust controls, as outlined in the protocols above, to quantify and correct for any interference.
-
Conclusion
References
- 1. cygnustechnologies.com [cygnustechnologies.com]
- 2. This compound | CAS 4314-14-1 Manufacturers in India [colorantsgroup.com]
- 3. Horseradish peroxidase catalyzed degradation of industrially important dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colorimetry (chemical method) - Wikipedia [en.wikipedia.org]
- 5. openaccesspub.org [openaccesspub.org]
Leaching of Solvent Yellow 16 from Colored Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the leaching (migration) of Solvent Yellow 16 from various polymers commonly used in laboratory and consumer products. The information is supported by experimental data from published studies and outlines detailed methodologies for conducting similar leaching assessments.
Comparison of Leaching Behavior
The potential for this compound to migrate from a polymer matrix is influenced by several factors, including the polymer type, the nature of the contacting liquid (food simulant), contact time, and temperature. While specific comparative data for this compound across multiple polymers is limited in publicly available literature, general principles of polymer science and data from studies on similar solvent dyes allow for an informed comparison.
A study on colored polystyrene (PS) bowls provides insight into the migration of solvent dyes into various food simulants. In this study, migration was observed into fatty food simulants like coconut oil, palm kernel oil, and Miglyol (a synthetic oil), but was not detected in aqueous simulants like 10% and 50% ethanol (B145695).[1] This suggests that the lipophilicity of the surrounding medium is a critical factor for the leaching of such dyes from polystyrene.
Table 1: Comparative Leaching of Solvent Dyes from Various Polymers (Illustrative Data)
| Polymer | Food Simulant | Test Conditions | Migration Level (ng/cm²) | Reference |
| Polystyrene (PS) | 10% Ethanol (v/v) | 10 days at 40°C | Not Detected | [1] |
| 50% Ethanol (v/v) | 10 days at 40°C | Not Detected | [1] | |
| Coconut Oil | 10 days at 40°C | 12 | [1] | |
| Palm Kernel Oil | 10 days at 40°C | 1 | [1] | |
| Miglyol (synthetic oil) | 10 days at 40°C | 31,000 | ||
| Polymethyl Methacrylate (PMMA) | Ethanol | Prolonged immersion | Can cause plasticization and extraction of soluble components. | Hypothetical Data |
| Styrene-Acrylonitrile (SAN) | 50% Ethanol (v/v) | 10 days at 40°C | Moderate | Hypothetical Data |
| Acrylonitrile Butadiene Styrene (ABS) | 95% Ethanol (v/v) | High temperatures | Can cause swelling and significantly higher migration. | Hypothetical Data* |
Note: Data for PMMA, SAN, and ABS are hypothetical and based on the general properties of these polymers and their interaction with solvents. Specific testing is required for precise quantification.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable leaching data. Below are methodologies for key experiments related to the leaching of this compound.
Migration Testing Protocol
This protocol is based on established guidelines for migration testing of substances from plastic food contact materials.
1. Preparation of Polymer Samples:
-
Polymer samples (e.g., PS, PMMA, SAN, ABS) containing a known concentration of this compound are typically prepared as plaques or films of a standardized thickness by injection molding or extrusion.
-
The surface area of each test specimen is accurately measured.
2. Selection of Food Simulants:
-
Food simulants are chosen to represent different types of contacting media. Common simulants include:
-
Simulant A: 10% (v/v) ethanol in distilled water for aqueous products.
-
Simulant B: 3% (w/v) acetic acid in distilled water for acidic products.
-
Simulant D1: 50% (v/v) ethanol in distilled water for alcoholic products and oil-in-water emulsions.
-
Simulant D2: Rectified olive oil or a synthetic triglyceride mixture (e.g., Miglyol) for fatty products. Isooctane can be used as a substitute under certain conditions.
-
3. Migration Test Conditions:
-
Test conditions are selected to simulate the intended use of the polymer product. For long-term storage at room temperature or below, a standard test condition is 10 days at 40°C .
-
For applications involving hot-fill or heating, higher temperatures and shorter durations may be appropriate (e.g., 2 hours at 70°C).
-
The polymer samples are fully immersed in the food simulant at a specified surface area to volume ratio (e.g., 6 dm² of sample per 1 kg of simulant).
4. Sample Analysis and Quantification:
-
After the specified contact time and temperature, the polymer samples are removed.
-
The food simulant is then analyzed to determine the concentration of migrated this compound.
Analytical Method: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV/Vis)
HPLC-UV/Vis is a robust and widely used technique for the quantification of dyes in various matrices.
1. Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Diode Array Detector (DAD).
-
A C18 reversed-phase analytical column is commonly used.
2. Preparation of Standard Solutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
A series of calibration standards are prepared by diluting the stock solution with the respective food simulant to create a calibration curve.
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound.
-
Injection Volume: A fixed volume, e.g., 20 µL.
4. Sample Preparation and Analysis:
-
For aqueous simulants (A, B, D1), direct injection into the HPLC system may be possible after filtration.
-
For fatty food simulants (D2), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step is typically required to isolate the analyte from the oil matrix before HPLC analysis.
-
The concentration of this compound in the samples is determined by comparing the peak area from the chromatogram to the calibration curve.
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile migrants, GC-MS is a powerful analytical tool.
1. Sample Preparation:
-
Similar to HPLC, extraction of the analyte from the food simulant is necessary, particularly for fatty simulants. Liquid-liquid extraction with a solvent like dichloromethane (B109758) is a common method.
2. GC-MS Analysis:
-
The extracted sample is injected into the GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the analyte.
Visualizations
Experimental Workflow for Leaching Study
Caption: Workflow for a typical leaching study of this compound from polymers.
References
Efficacy of Solvent Yellow 16 as a Tracer Dye in Oils: A Comparative Guide
In the realm of industrial oils and lubricants, the ability to trace fluid movement, detect leaks, and mark specific batches is crucial for quality control, regulatory compliance, and system maintenance. Tracer dyes are indispensable tools for these applications, providing a visual or analytical means of identifying and quantifying the presence of a specific oil. Among the various dyes available, Solvent Yellow 16 has been utilized as a cost-effective colorant. This guide provides a comprehensive comparison of the efficacy of this compound against other common tracer dyes, supported by experimental data and detailed methodologies, to assist researchers and professionals in selecting the optimal tracer for their specific needs.
Comparison of Tracer Dye Properties
The selection of an appropriate tracer dye hinges on several key performance indicators, including its solubility in the base oil, stability under operational conditions, and the sensitivity of its detection method. The following table summarizes the quantitative data for this compound and its alternatives.
| Property | This compound | Pyrromethene Dyes (e.g., 567, 597, 650) | Fluorescein | Rhodamine B |
| Appearance in Oil | Yellow to Greenish-Yellow[1] | Bright Fluorescent (Yellow, Orange, Red) | Green Fluorescence | Red-Violet Fluorescence |
| Solubility in Mineral Oil | Good | Excellent | Poor (requires formulation) | Moderate (requires formulation) |
| Solubility in Synthetic Oil | Moderate to Good | Excellent | Poor (requires formulation) | Moderate (requires formulation) |
| Heat Resistance (°C) | ~155 (Melting Point)[2] | >200 (Varies by specific dye)[3] | Thermally stable up to high temperatures[3] | Thermally stable up to high temperatures[3] |
| Detection Method | UV-Visible Spectroscopy, HPLC-UV | Fluorescence Spectroscopy, HPLC-Fluorescence | Fluorescence Spectroscopy | Fluorescence Spectroscopy |
| Typical Detection Limit | ppm range | ppb to ppt (B1677978) range | ppb to ppt range | ppb to ppt range |
| Photostability | Moderate | Moderate to High (Varies by specific dye) | Low (Prone to photodegradation) | Moderate |
In-Depth Analysis of Tracer Dye Performance
This compound is a non-fluorescent dye that imparts a distinct yellow color to oils. Its primary advantages are its low cost and ease of visual detection in sufficient concentrations. However, its efficacy as a tracer is limited by its relatively high detection limit, which is typically in the parts-per-million (ppm) range when analyzed by UV-Visible spectroscopy or High-Performance Liquid Chromatography (HPLC). While it exhibits moderate heat stability, its photostability can be a concern in applications with prolonged exposure to light. Its solubility is generally good in mineral oils, though it can be more limited in certain synthetic formulations.
Pyrromethene dyes represent a class of highly fluorescent tracers that offer significantly lower detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. This high sensitivity allows for the use of very low concentrations, minimizing any potential impact on the oil's physical and chemical properties. Different Pyrromethene dyes offer a range of fluorescent colors, enabling multi-tracer studies. They generally exhibit good solubility in a wide range of base oils and possess superior thermal and photostability compared to many other fluorescent dyes.
Fluorescein and Rhodamine B are well-established fluorescent tracers known for their intense fluorescence. However, their direct use in oils is often hampered by poor solubility. They typically require formulation with co-solvents or conversion to more oil-soluble derivatives to be effective. Fluorescein, in particular, is susceptible to photodegradation, which can limit its reliability in long-term tracing applications. Rhodamine B offers better photostability but may still require formulation adjustments for optimal performance in various oil types.
Experimental Protocols
To ensure accurate and reproducible evaluation of tracer dye efficacy, standardized experimental protocols are essential. The following sections detail the methodologies for key performance assessments.
Determination of Detection Limit by HPLC-UV/Fluorescence
This protocol outlines the procedure for determining the limit of detection (LOD) and limit of quantification (LOQ) of a tracer dye in a specific base oil using High-Performance Liquid Chromatography.
HPLC workflow for detection limit determination.
Methodology:
-
Stock Solution Preparation: Accurately weigh a known amount of the tracer dye and dissolve it in a suitable solvent (e.g., toluene (B28343) or dichloromethane) to create a concentrated stock solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking a known volume of the base oil with varying, precise amounts of the stock solution. The concentration range should bracket the expected detection limit.
-
Blank Preparation: Use an un-dyed sample of the same base oil as a blank.
-
HPLC-UV/Fluorescence Analysis:
-
Set up an HPLC system with a suitable column (e.g., a reverse-phase C18 column).
-
Develop an isocratic or gradient elution method using an appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
Set the UV/Visible detector to the wavelength of maximum absorbance for the dye or the fluorescence detector to the optimal excitation and emission wavelengths.
-
Inject the blank and calibration standards into the HPLC system and record the chromatograms.
-
-
Data Analysis:
-
Integrate the peak area of the dye in each chromatogram.
-
Construct a calibration curve by plotting the peak area against the dye concentration.
-
Determine the limit of detection (LOD) and limit of quantification (LOQ) using established methods, such as the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve.
-
Photostability Assessment
This protocol describes a method for evaluating the photostability of a tracer dye in oil when exposed to a controlled light source.
Workflow for assessing tracer dye photostability.
Methodology:
-
Sample Preparation: Prepare a solution of the tracer dye in the desired base oil at a concentration that is well within the quantitative range of the analytical method to be used.
-
Experimental Setup:
-
Divide the solution into two sets of identical, transparent vials.
-
Completely wrap one set of vials with aluminum foil to serve as the dark control, protecting them from light exposure.
-
Place both the exposed and dark control vials in a photostability chamber equipped with a light source that simulates sunlight (e.g., a Xenon arc lamp). The chamber should also control for temperature.
-
-
Exposure and Sampling:
-
Expose the samples to the light source for a predetermined duration.
-
At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from one exposed vial and one dark control vial.
-
-
Analysis:
-
Analyze the concentration of the tracer dye in each collected sample using a validated analytical method (e.g., UV-Visible spectrophotometry or HPLC).
-
-
Data Analysis:
-
Plot the concentration of the dye as a function of exposure time for both the light-exposed and dark control samples.
-
Calculate the percentage of photodegradation at each time point by comparing the concentration in the exposed sample to that in the corresponding dark control sample.
-
Conclusion
The choice of a tracer dye for oil-based applications requires careful consideration of the specific requirements of the task. This compound offers a low-cost solution for applications where high concentrations can be used and visual detection is sufficient. However, for applications demanding high sensitivity, minimal interference with oil properties, and enhanced stability, fluorescent tracers such as Pyrromethene dyes present a superior alternative. The detailed experimental protocols provided in this guide offer a framework for conducting rigorous, in-house evaluations to determine the most suitable tracer dye for a given research or industrial application. By systematically comparing the performance of different dyes, professionals can ensure the accuracy and reliability of their tracing studies.
References
Comparative study of the photostability of different yellow solvent dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable solvent dye for any application hinges on a variety of factors, with photostability—the ability of a dye to resist fading or degradation upon exposure to light—being a critical parameter. This guide provides an objective comparison of the photostability of several common yellow solvent dyes, supported by experimental data. The information presented herein is intended to assist researchers and professionals in making informed decisions for their specific applications, from laboratory research to product formulation.
Comparative Photostability Data
The photostability of solvent dyes is most commonly quantified using a lightfastness rating on the Blue Wool Scale, in accordance with the ISO 105-B02 standard. The scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness), where each successive number represents a twofold increase in stability. The following table summarizes the lightfastness ratings of several yellow solvent dyes in various plastic substrates. It is important to note that the substrate can significantly influence the photostability of a dye.
| Dye Name | C.I. Name | CAS Number | Substrate | Lightfastness Rating (Blue Wool Scale) |
| Solvent Yellow 33 | 47000 | 8003-22-3 | Polystyrene (PS) | 6-7[1][2] |
| Polystyrene (PS) | 7[3] | |||
| Solvent Yellow 114 | 47020 | 75216-45-4 / 7576-65-0 | Polystyrene (PS) | 8[4] |
| Polystyrene (PS), ABS, PC | 7-8[5] | |||
| Solvent Yellow 124 | 111155 | 12671-74-8 / 27870-92-4 | Not Specified | 3 |
| Solvent Yellow 163 | 58840 | 13676-91-0 | Polystyrene (PS) | 8 |
| Polystyrene (PS) (Transparent) | 7 | |||
| Polystyrene (PS) (Reduction) | 4 | |||
| ABS, PC, PET, PVC-R (Transparent) | 7 | |||
| ABS, PC, PET, PVC-R (Reduction) | 4 |
Note: The data presented is compiled from various technical data sheets. Direct comparison should be made with caution, as testing conditions may vary between sources. "Transparent" refers to the dye used alone in the plastic, while "Reduction" refers to the dye mixed with a white pigment (e.g., TiO2).
Experimental Protocol: Lightfastness Testing
The determination of lightfastness ratings for solvent dyes in plastics is conducted following the guidelines of the ISO 105-B02 standard . This method provides a standardized procedure for assessing the color fastness of textiles and other colored materials to an artificial light source that simulates natural daylight.
Objective: To determine the resistance of a yellow solvent dye to fading and degradation when exposed to a controlled artificial light source.
Apparatus:
-
Xenon Arc Lamp Tester: An instrument equipped with a xenon arc lamp that produces a spectral output closely matching that of natural sunlight.
-
Blue Wool References: A set of eight standardized blue wool cloths, each with a known and different lightfastness, are used as a reference scale.
-
Grey Scale for Assessing Change in Colour: A standardized scale used to visually assess the degree of color change in the test specimen.
-
Specimen Holders: To mount the test specimens and blue wool references for exposure.
Methodology:
-
Sample Preparation:
-
The yellow solvent dye is incorporated into the desired plastic substrate (e.g., polystyrene, polycarbonate) at a specified concentration.
-
The colored plastic is then molded or extruded into standardized plaques or films.
-
A portion of each specimen is covered with an opaque material to serve as an unexposed reference.
-
-
Exposure:
-
The prepared specimens and a set of blue wool references are mounted in the xenon arc lamp tester.
-
The exposure conditions, including irradiance, temperature, and relative humidity, are controlled according to the specific requirements of the ISO 105-B02 standard.
-
The specimens and blue wool references are exposed to the xenon arc light for a predetermined period or until a specified change in color is observed in the blue wool references.
-
-
Evaluation:
-
At regular intervals, the exposure is paused, and the color of the exposed portion of the test specimen is compared to its unexposed portion.
-
The degree of fading is assessed visually by comparing the color difference to the Grey Scale for Assessing Change in Colour.
-
The lightfastness rating of the test specimen is determined by identifying which of the eight blue wool references shows a similar degree of fading. For example, if the test specimen shows a similar amount of fading to blue wool reference number 7, its lightfastness rating is 7.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the photostability of yellow solvent dyes.
Caption: Experimental workflow for photostability testing of solvent dyes.
References
- 1. Solvent yellow 33 Dyes | CAS 8003-22-3 Manufacturers in India [colorantsgroup.com]
- 2. Solvent yellow 33|CAS NO.8003-22-3 [xcolorpigment.com]
- 3. China Solvent Yellow 33 / CAS 8003-22-3 factory and manufacturers | Precise Color [precisechem.com]
- 4. mahavirdyes.com [mahavirdyes.com]
- 5. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]
Safety Operating Guide
Proper Disposal of Solvent Yellow 16: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Solvent Yellow 16 is paramount for protecting laboratory personnel and the environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Immediate Safety and Handling Protocols
This compound, a synthetic azo dye, presents several potential hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE): Before handling this compound in its solid form or in solution, personnel must be equipped with the following PPE:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.
-
Respiratory Protection: In cases of insufficient ventilation or when handling the powder, a full-face respirator with appropriate cartridges should be used to prevent inhalation of dust or aerosols.
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.
Emergency Procedures: In the event of accidental exposure or a spill, the following immediate actions should be taken:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation develops or persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill Cleanup: For small spills, carefully sweep or vacuum the solid material into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ensure the cleanup area is well-ventilated. Do not allow the spilled material to enter drains or waterways.
Step-by-Step Disposal Procedures for this compound Waste
The proper disposal of this compound waste is a multi-step process that begins at the point of generation. The following procedures are designed to comply with general laboratory chemical waste guidelines and regulations, such as those set forth by the U.S. Environmental Protection Agency (EPA).
Step 1: Waste Identification and Segregation
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams at the point of generation. Do not mix it with non-hazardous waste or other incompatible chemical wastes.
Step 2: Waste Collection and Containerization
-
Use a designated, leak-proof, and chemically compatible waste container. For solid waste, a securely sealed plastic bag or a wide-mouthed plastic container is suitable. For liquid waste, use a screw-cap bottle, preferably made of a material compatible with the solvent used.
-
The container must be in good condition, with no cracks or leaks.
Step 3: Labeling of Waste Containers
-
As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste".
-
The label must also clearly identify the contents, including "this compound" and any other chemical constituents (e.g., solvents used). The approximate concentration or percentage of each component should be indicated.
-
Include the name of the principal investigator or laboratory contact and the date the waste was first added to the container.
Step 4: Storage of Waste in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the waste container is kept tightly closed except when adding waste.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
Step 5: Arranging for Disposal
-
Once the waste container is full or has been in storage for a predetermined period (often not to exceed one year, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[2] Improper disposal can lead to environmental contamination and regulatory penalties.
Disposal of Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
Environmental and Toxicological Data
The improper disposal of this compound poses a risk to aquatic ecosystems. The following table summarizes available aquatic toxicity data.
| Test Organism | Endpoint | Duration | Value |
| Daphnia magna (Water Flea) | EC50 | 48 hours | > 100 mg/L |
| Desmodesmus subspicatus (Green Algae) | NOEC | 72 hours | 1 mg/L |
| Fish | LC50 | 96 hours | Data not readily available |
EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed. LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Solvent Yellow 16
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Solvent Yellow 16, a disperse dye used in various industrial and research applications. Adherence to these procedures is critical to minimize exposure risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE based on the form of the chemical and the specific handling task.
| Form of this compound | Task | Required Personal Protective Equipment (PPE) |
| Solid (Powder) | Weighing, transferring, preparing solutions | - Eye/Face Protection: Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in conjunction with goggles when handling larger quantities.[1][2][3] - Hand Protection: Chemical-resistant gloves (e.g., nitrile, butyl rubber, neoprene). Gloves must be inspected before use.[1][4] - Body Protection: Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron. For larger quantities or in case of significant dust generation, chemical-resistant coveralls are recommended. - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary. |
| Liquid (in solution) | Handling, transferring, experimental use | - Eye/Face Protection: Tightly fitting safety goggles with side-shields. A face shield is recommended when splashes are possible. - Hand Protection: Chemical-resistant gloves (e.g., nitrile, butyl rubber). - Body Protection: Lab coat or chemical-resistant apron. - Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid breathing vapors or mists. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a standardized operational plan minimizes the risk of accidental exposure and ensures a controlled laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
